4-Chloropyridazine-3-carboxylic acid
Description
Propriétés
Formule moléculaire |
C5H3ClN2O2 |
|---|---|
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
4-chloropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
Clé InChI |
NFJKHTKCVMRNHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=C1Cl)C(=O)O |
Origine du produit |
United States |
Chemical Structure and Properties of 4-Chloropyridazine-3-Carboxylic Acid: A Technical Whitepaper
Executive Summary
4-Chloropyridazine-3-carboxylic acid (CAS No. 1261798-87-1) is a highly specialized heterocyclic building block and a critical analytical reference standard in modern pharmaceutical development[1][2]. In the context of targeted autoimmune therapies, it is universally recognized as Deucravacitinib Impurity 28 [3][4]. Deucravacitinib (BMS-986165) is a first-in-class, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2)[5][6]. During the complex multi-step synthesis of the drug's pyridazine core, precise control over nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions is required[7]. 4-Chloropyridazine-3-carboxylic acid serves as a fundamental marker for des-chloro or incomplete functionalization pathways, making its structural and chemical characterization indispensable for process chemists and quality control (QC) professionals[8][9].
Chemical Identity and Physicochemical Data
To establish a rigorous baseline for analytical tracking and synthetic planning, the core physicochemical properties of 4-chloropyridazine-3-carboxylic acid are summarized in Table 1.
| Property | Value |
| Chemical Name | 4-Chloropyridazine-3-carboxylic acid |
| CAS Registry Number | 1261798-87-1 |
| Molecular Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 g/mol |
| SMILES | O=C(O)c1c(Cl)ccnn1 |
| Pharmacopeial Designation | Deucravacitinib Impurity 28 |
| Storage Conditions | Inert atmosphere, 2-8 °C (Cold-chain) |
Table 1: Physicochemical data synthesized from commercial reference standards[2][8][9].
Structural Reactivity and Mechanistic Insights
As a Senior Application Scientist, evaluating the electronic topology of the pyridazine ring is the first step in predicting its behavior in a reactor. The 1,2-diazine system is profoundly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atoms.
Causality in Reaction Design: When functionalizing pyridazine-3-carboxylic acid derivatives, the positions C4 and C6 exhibit differential electrophilicity. The presence of the electron-withdrawing carboxylic acid at C3 further activates the C4 position toward nucleophilic attack. Laboratory efforts in the commercial development of Deucravacitinib revealed that the inherent reactivity of these analogs exhibits much faster nucleophilic substitution at the C4 position than at the C6 position[7].
Consequently, 4-chloropyridazine-3-carboxylic acid is highly reactive toward amines (such as the aniline fragment used in Deucravacitinib) at the C4 position. However, because it lacks a leaving group at C6, it represents a "dead-end" impurity if the target API requires dual substitution[7][10]. Tracking this compound ensures that the starting materials (e.g., 4,6-dichloropyridazine-3-carboxylate) have not undergone premature dechlorination.
Fig 1: Reactivity map highlighting functionalization sites on the pyridazine core.
Synthetic Workflow and Impurity Tracking
In commercial API manufacturing, 4-chloropyridazine-3-carboxylic acid can emerge via the hydrolysis of unreacted or des-chloro intermediates[7][11]. To utilize it as an analytical standard, it must be independently synthesized with high purity.
Fig 2: Reaction pathway illustrating the formation of 4-chloropyridazine-3-carboxylic acid.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness in your analytical workflows, the following protocols describe the preparation of the acid from its corresponding ester, followed by its analytical validation.
Protocol A: Controlled Hydrolysis of Methyl 4-chloropyridazine-3-carboxylate
Causality Check: The hydrolysis of the ester must be conducted under strictly controlled temperature conditions (0–5 °C). The C4-chloride is highly labile; elevated temperatures in the presence of hydroxide ions will lead to competitive SNAr, yielding the undesired 4-hydroxypyridazine-3-carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Suspend methyl 4-chloropyridazine-3-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and deionized water (3:1 v/v) to ensure complete solvation of both the organic substrate and the inorganic base.
-
Cooling: Chill the reaction vessel to 0–5 °C using an ice-water bath. Self-validation: Monitor internal temperature continuously; do not proceed with base addition until thermal equilibrium is reached.
-
Base Addition: Dropwise add a pre-cooled aqueous solution of Lithium Hydroxide monohydrate (LiOH·H2O, 1.1 eq) over 30 minutes.
-
Reaction Monitoring: Stir for 2 hours at 0–5 °C. Monitor the disappearance of the ester via TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Quenching & Acidification: Once complete, carefully adjust the pH of the mixture to ~2.0 using 1N HCl. Causality: The low pH protonates the resulting carboxylate salt, precipitating the free 4-chloropyridazine-3-carboxylic acid while keeping inorganic salts dissolved.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a solid.
Protocol B: Analytical Validation (HPLC)
To utilize the synthesized compound as a reference standard for Deucravacitinib Impurity 28[12], validate its purity using the following self-validating chromatographic system:
-
Column: C18 Reverse-Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak tailing.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (optimal for the conjugated pyridazine chromophore).
References
-
Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition Source: ACS Publications URL:[Link]
-
Deucravacitinib Impurities Source: SynZeal URL:[Link]
Sources
- 1. Pyridazin-Pyrazin-Quinoxalin-Furan-Piperazine Derivatives-Rlavie [rlavie.com]
- 2. 1261798-87-1|4-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deucravacitinib Impurities | SynZeal [synzeal.com]
- 9. clearsynth.com [clearsynth.com]
- 10. data.epo.org [data.epo.org]
- 11. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 12. cleanchemlab.com [cleanchemlab.com]
Comprehensive Technical Guide: Molecular Characterization and Analytical Profiling of 4-Chloropyridazine-3-Carboxylic Acid
Executive Summary
In modern pharmaceutical development, the rigorous characterization of synthetic intermediates and process-related impurities is non-negotiable. 4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) is a highly functionalized heterocyclic building block. While it is utilized in various organic syntheses, it is most prominently recognized in the pharmaceutical industry as Deucravacitinib Impurity 28 [1].
Deucravacitinib (marketed as Sotyktu) is a first-in-class, highly selective allosteric tyrosine kinase 2 (TYK2) inhibitor [2]. Because 4-chloropyridazine-3-carboxylic acid serves as a critical upstream precursor in the synthesis of the Deucravacitinib API, unreacted traces can carry over into the final drug substance. Under , these organic impurities must be systematically identified, quantified, and controlled to ensure patient safety and regulatory compliance [3].
This technical guide provides an authoritative breakdown of the exact mass calculations, isotopic distribution causality, and a self-validating LC-MS/MS methodology required to accurately profile this compound.
Chemical Identity & Fundamental Properties
To develop highly specific analytical methods, researchers must differentiate between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry).
| Property | Value |
| Chemical Name | 4-Chloropyridazine-3-carboxylic acid |
| CAS Registry Number | 1261798-87-1 |
| Molecular Formula | C5H3ClN2O2 |
| Average Molecular Weight | 158.54 g/mol |
| Monoisotopic Exact Mass | 157.9883 Da |
| [M+H]+ Exact Mass (Positive ESI) | 158.9956 m/z |
| [M-H]- Exact Mass (Negative ESI) | 156.9810 m/z |
Table 1: Fundamental chemical and mass properties of 4-chloropyridazine-3-carboxylic acid.
Isotopic Distribution & Mass Spectrometry Profiling
The Causality of the Chlorine Isotope Effect
When analyzing 4-chloropyridazine-3-carboxylic acid via mass spectrometry, the presence of the chlorine atom provides a highly diagnostic isotopic signature. Chlorine exists naturally as two stable isotopes: 35Cl (~75.8% abundance) and 37Cl (~24.2% abundance).
Mechanistic Insight: Because the mass difference between these isotopes is approximately 2 Daltons, any ion containing a single chlorine atom will exhibit a distinct M and M+2 peak ratio of approximately 3:1 .
-
M Peak (35Cl): 157.9883 Da (Base peak, 100% relative intensity)
-
M+2 Peak (37Cl): 159.9853 Da (~32% relative intensity)
In complex API matrices, isobaric interferences (molecules with the same nominal mass but different exact masses) can cause false positives. By programming the mass spectrometer to mandate the presence of this 3:1 isotopic ratio alongside the exact mass, analytical chemists can create a self-validating detection system that mathematically eliminates non-chlorinated background noise.
Role in Drug Development: Deucravacitinib Synthesis
Deucravacitinib was approved by the U.S. FDA for the treatment of moderate-to-severe plaque psoriasis and active psoriatic arthritis [4]. The molecule's unique mechanism of action relies on binding to the regulatory domain of TYK2. The synthesis of Deucravacitinib involves complex cross-coupling and amidation reactions where 4-chloropyridazine-3-carboxylic acid is utilized to construct the core pyridazine scaffold.
Failure to drive the amidation to completion results in residual 4-chloropyridazine-3-carboxylic acid. According to , any impurity exceeding the reporting threshold (typically 0.05% for maximum daily doses ≤ 2g/day) must be structurally identified and qualified [3].
Figure 1: Workflow of Deucravacitinib synthesis and analytical tracking of Impurity 28.
Analytical Methodologies: LC-HRMS Protocol
To quantify 4-chloropyridazine-3-carboxylic acid at trace levels (parts-per-million) within a Deucravacitinib API batch, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is required.
Step-by-Step Self-Validating Protocol
Step 1: Sample Preparation
-
Action: Dissolve the Deucravacitinib API sample in a diluent of 50:50 Water:Acetonitrile to achieve a concentration of 10 mg/mL.
-
Causality: This high concentration is necessary to detect trace impurities (e.g., 0.05% threshold = 5 µg/mL of impurity). The organic/aqueous mix ensures both the lipophilic API and the polar carboxylic acid impurity remain fully solubilized.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: 4-chloropyridazine-3-carboxylic acid contains a highly polar carboxyl group (pKa ~2.5). If analyzed at neutral pH, the molecule will deprotonate into an anion, leading to poor retention and peak tailing on a hydrophobic C18 column. The addition of 0.1% Formic Acid (pH ~2.7) suppresses ionization in the liquid phase, keeping the molecule neutral and ensuring sharp, retained chromatographic peaks.
Step 3: High-Resolution Mass Spectrometry (HRMS) Detection
-
Ionization Mode: Electrospray Ionization Negative Mode (ESI-).
-
Target m/z: 156.9810 [M-H]-.
-
Causality: While the pyridazine ring can accept a proton in positive mode, carboxylic acids readily yield a proton in the ESI droplet to form highly stable[M-H]- anions. Negative mode significantly reduces background noise because many basic API matrices (like Deucravacitinib) ionize poorly in negative mode, effectively "hiding" the API and highlighting the acidic impurity.
Step 4: Data Validation & Isotope Matching
-
Action: Extract the ion chromatogram (EIC) for 156.9810 m/z with a narrow mass tolerance window (e.g., ± 5 ppm).
-
Validation: Confirm the peak identity by verifying the co-elution of the 37Cl isotope peak at 158.9780 m/z at ~32% of the primary peak's intensity. If the ratio deviates significantly, the signal is an isobaric matrix interference, not the target impurity.
References
-
Drugs.com. "U.S. FDA Approves Bristol Myers Squibb's Sotyktu (deucravacitinib) for the Treatment of Adults with Active Psoriatic Arthritis." Drugs.com Medical News. Available at:[Link]
-
U.S. Food and Drug Administration (FDA) / ICH. "Q3A Impurities in New Drug Substances." Guidance for Industry. Available at:[Link]
-
National Institutes of Health (NIH). "Cardiovascular Risk Management in Patients Treated with JAK Inhibitors." PMC. Available at:[Link]
Strategic Utilization of 4-Chloropyridazine-3-Carboxylic Acid Derivatives in Advanced Therapeutics: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, the architectural design of small-molecule kinase inhibitors has shifted from traditional ATP-competitive binders to highly selective allosteric modulators. At the forefront of this paradigm shift are 4-chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) and its multi-halogenated derivatives (e.g., 4,6-dichloropyridazine-3-carboxylic acid). These compounds serve as the privileged foundational scaffolds for synthesizing Deucravacitinib (BMS-986165), a first-in-class, orally bioavailable allosteric inhibitor of tyrosine kinase 2 (TYK2). This whitepaper provides an in-depth technical analysis of the chemical rationale, mechanistic pathways, and synthetic protocols surrounding these critical pyridazine derivatives.
The Chemical Rationale: Why the Pyridazine Scaffold?
The discovery of highly selective TYK2 inhibitors required overcoming significant off-target liabilities associated with the broader Janus kinase (JAK) family. Early lead compounds utilized a pyridine core, which, while active, suffered from poor metabolic stability and off-target cKit inhibition.
The transition from a pyridine to a pyridazine core was a watershed moment in the development of Deucravacitinib1[1]. The incorporation of the pyridazine ring—derived from 4-chloropyridazine-3-carboxylic acid precursors—achieved three critical objectives:
-
Structural Water Displacement: The unique geometry and electron distribution of the pyridazine nitrogens allowed the core to displace structural water within the TYK2 JH2 pseudokinase domain, forming a direct, highly specific hydrogen bond with the Arg738 residue.
-
Metabolic Shielding: The electron-deficient nature of the pyridazine ring, coupled with a deuterated methyl amide at the C3 position, completely blocked the N-demethylation metabolic pathway that previously generated nonselective primary amide metabolites.
-
Enhanced Permeability: The scaffold improved overall lipophilicity, enabling favorable oral exposure in preclinical and clinical settings.
Mechanistic Pathway: Allosteric Inhibition of TYK2
Unlike traditional JAK inhibitors that bind to the conserved JH1 active domain, pyridazine-derived TYK2 inhibitors bind exclusively to the regulatory JH2 pseudokinase domain 2[2]. By stabilizing the autoinhibited conformation of the enzyme, the drug prevents receptor-mediated activation of the catalytic domain, effectively silencing downstream Interleukin-12/23 (IL-12/23) and Type I Interferon (IFN) signaling pathways without impacting JAK1/2/3.
Fig 1: TYK2 allosteric inhibition pathway via pyridazine-core binding to the JH2 domain.
Quantitative Pharmacological Profiling
The optimization from early-stage pyridine analogs to the final pyridazine core yielded dramatic improvements in both pharmacokinetics (PK) and pharmacodynamics (PD).
| Pharmacological Parameter | Pyridine-Core Precursor | Pyridazine-Core (Deucravacitinib) | Mechanistic Causality |
| Kinase Selectivity | Moderate (Significant cKit off-target inhibition) | >1,000-fold selectivity over JAK1/2/3 and broader kinome | The pyridazine ring displaces structural water in the TYK2 JH2 domain, forming a highly specific direct hydrogen bond with Arg738. |
| Metabolic Stability | Poor (High formation of nonselective primary amide metabolite) | Excellent (Undetectable primary amide metabolite) | The electron-deficient pyridazine core, combined with a deuterated methyl amide, sterically and electronically blocks the N-demethylation pathway. |
| Oral Bioavailability (F) | Sub-optimal | 122% (in murine models) | The pyridazine scaffold significantly enhances lipophilicity and membrane permeability compared to the pyridine analog. |
| In Vivo Efficacy | Variable suppression | 91% suppression of IFNγ in IL-12/IL-18 challenge models | Robust stabilization of the TYK2 autoinhibited conformation prevents receptor-mediated kinase activation. |
Synthetic Methodologies and Experimental Protocols
In commercial synthesis, the inherent reactivity of the pyridazine ring dictates that nucleophilic substitution occurs much faster at the C4 position than the C6 position 3[3]. This regioselectivity is the cornerstone of the API assembly.
Fig 2: Regioselective synthetic workflow for functionalizing 4-chloropyridazine derivatives.
Protocol: Regioselective C4-Amination of Pyridazine-3-Carboxylate Derivatives
Objective: To regioselectively install an aniline pharmacophore at the C4 position of the pyridazine ring, leveraging the electronic activation provided by the C3-carboxylate group.
Reagents:
-
4,6-Dichloropyridazine-3-carboxylic acid (or its ester equivalent): 1.0 equiv
-
Aniline derivative (nucleophile): 1.05 equiv
-
Base (K2CO3): 2.0 equiv
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Reactor Preparation: Charge a dry, nitrogen-purged 500 mL jacketed reactor with the pyridazine starting material (1.0 equiv) and NMP (10 volumes).
-
Base Addition: Introduce K2CO3 (2.0 equiv) and agitate at 20°C for 15 minutes. Causality: The base serves to deprotonate the incoming aniline, significantly enhancing its nucleophilicity for the subsequent attack.
-
Nucleophile Addition: Slowly dose the aniline derivative (1.05 equiv) over 30 minutes to safely control the exothermic nucleophilic aromatic substitution (SNAr).
-
Thermal Activation: Elevate the reactor temperature to 70°C. Causality: The C4 position is inherently more reactive than the C6 position due to the synergistic electron-withdrawing inductive effect of the adjacent C3-carboxylate and the N-N bond, allowing for high regioselectivity without the need for complex transition-metal catalysis.
-
Validation & Quality Control (Self-Validating Step): After 12 hours, pull an aliquot for HPLC analysis. The system is validated to proceed only if the regioselectivity ratio (C4-substituted vs. C6-substituted) exceeds 95:5 and the starting material is <1%. If unreacted starting material remains, extend heating by 2 hours. Furthermore, if utilizing POCl3 in upstream chlorination steps, 31P NMR tracking is mandatory during the aqueous quench to ensure complete hydrolysis of energetic HOPOCl2 intermediates.
-
Quench and Workup: Cool the mixture to 20°C. Quench with a pH 7 aqueous phosphate buffer. Causality: Maintaining a neutral pH prevents premature hydrolysis of the C3-ester or degradation of the newly formed C-N bond.
-
Extraction: Extract the product into MTBE (3 x 5 volumes), wash the combined organic layers with water to remove residual NMP, and concentrate under reduced pressure to yield the C4-aminated intermediate.
Impurity Profiling: The Role of 4-Chloropyridazine-3-Carboxylic Acid
While 4,6-dichloropyridazine-3-carboxylic acid is the primary commercial starting material for full API synthesis, the mono-chloro variant—4-chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1)—plays a critical role in quality control. It is frequently monitored as "Deucravacitinib Impurity 28" during API manufacturing4[4]. The presence of this specific derivative implies a des-cyclopropanecarboxamido degradation product or an unreacted byproduct stemming from a des-chloro starting material. Tracking this compound ensures the validation of the C6-amidation step and guarantees the ultimate purity and safety of the therapeutic agent.
Conclusion
The strategic deployment of 4-chloropyridazine-3-carboxylic acid derivatives has fundamentally transformed the landscape of autoimmune therapeutics. By exploiting the unique electronic properties and regioselectivity of the pyridazine scaffold, researchers have successfully engineered molecules that achieve unprecedented kinome selectivity and metabolic stability. Understanding the causality behind these synthetic and structural choices is paramount for drug development professionals aiming to design the next generation of allosteric kinase inhibitors.
References
-
Drug Hunter. "deucravacitinib (BMS-986165) - Drug Hunter". Available at:[Link]
-
ACS Publications. "Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition". Available at:[Link]
-
PubChem. "Deucravacitinib | C20H22N8O3 | CID 134821691". Available at:[Link]
Sources
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-chloropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure and purity. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 4-chloropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document provides a robust, predictive framework grounded in established NMR principles and comparative data from structurally related analogues. This guide is designed to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and validate the spectral features of 4-chloropyridazine-3-carboxylic acid and its derivatives.
Introduction to 4-chloropyridazine-3-carboxylic acid and the Role of NMR
4-chloropyridazine-3-carboxylic acid belongs to the pyridazine class of N-heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The precise substitution pattern on the pyridazine ring, featuring a chloro group at the 4-position and a carboxylic acid at the 3-position, creates a unique electronic environment that profoundly influences its chemical reactivity and biological activity.
Accurate structural elucidation is the cornerstone of chemical research and drug development. NMR spectroscopy provides an unparalleled, non-destructive method for determining molecular architecture.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.[3] This guide will systematically deconstruct the anticipated ¹H and ¹³C NMR spectra of 4-chloropyridazine-3-carboxylic acid, offering a predictive analysis that can guide synthetic and analytical efforts.
Principles of NMR-Based Structural Elucidation
The interpretation of NMR spectra relies on several key parameters:
-
Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the nucleus. Electronegative atoms and aromatic rings can significantly influence chemical shifts.[2][4]
-
Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J) : The interaction between neighboring, non-equivalent nuclei leads to the splitting of signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the connectivity of atoms.[5]
-
Multiplicity : The number of peaks in a multiplet (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule for first-order spectra.[2][5]
Predicted ¹H NMR Spectrum of 4-chloropyridazine-3-carboxylic acid
The molecular structure of 4-chloropyridazine-3-carboxylic acid presents a simple yet informative ¹H NMR spectrum. The pyridazine ring contains two protons, and the carboxylic acid group has one exchangeable proton.
Molecular Structure and Proton Environments:
Figure 1: Structure of 4-chloropyridazine-3-carboxylic acid with proton labeling.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | 9.0 - 9.3 | Doublet (d) | ~5.0 | This proton is adjacent to a nitrogen atom and is deshielded by the aromatic ring current. It is coupled to H5. |
| H5 | 7.8 - 8.1 | Doublet (d) | ~5.0 | This proton is influenced by the adjacent chloro and carbonyl groups and is coupled to H6. |
| COOH | > 12.0 | Singlet (s, broad) | - | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange. |
Causality Behind Predictions:
-
Solvent Effects : The choice of NMR solvent will influence the chemical shifts, particularly for the acidic proton. In aprotic solvents like DMSO-d₆, the carboxylic acid proton signal will be sharp and observable at a high chemical shift. In protic solvents like D₂O, this proton will exchange with the solvent and the signal will disappear.[6][7]
-
Substituent Effects : The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the carboxylic acid group all contribute to the downfield chemical shifts of the aromatic protons.
-
Coupling : The two aromatic protons, H5 and H6, are on adjacent carbons and are expected to show ortho-coupling, resulting in two doublets with a coupling constant of approximately 5.0 Hz.
Predicted ¹³C NMR Spectrum of 4-chloropyridazine-3-carboxylic acid
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Molecular Structure and Carbon Environments:
Figure 2: Structure of 4-chloropyridazine-3-carboxylic acid with carbon labeling.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 175 | Carboxylic acid carbonyl carbons are typically found in this region.[8] |
| C6 | 150 - 155 | This carbon is adjacent to a nitrogen atom, leading to a significant downfield shift. |
| C3 | 145 - 150 | This carbon is attached to a nitrogen and the carboxylic acid group, resulting in a downfield shift. |
| C4 | 135 - 140 | The carbon bearing the chlorine atom will be deshielded. |
| C5 | 125 - 130 | This carbon is the least deshielded of the aromatic carbons. |
Causality Behind Predictions:
-
Hybridization and Electronegativity : The sp² hybridized carbons of the aromatic ring and the carbonyl group appear at lower field than sp³ carbons. The electronegative nitrogen and chlorine atoms deshield the adjacent carbons, shifting their signals downfield.
-
Comparative Analysis : The predicted shifts are based on known data for similar heterocyclic systems. For instance, in pyridine, the carbons adjacent to the nitrogen are significantly downfield. The presence of the electron-withdrawing chloro and carboxyl groups further modifies these shifts.
Experimental Protocol for NMR Data Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended:
I. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-chloropyridazine-3-carboxylic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of the acidic proton.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
II. NMR Instrument Parameters:
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition :
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
III. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
Figure 3: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4-chloropyridazine-3-carboxylic acid. By leveraging fundamental NMR principles and comparative data, we have established a robust framework for the interpretation of its spectral features. The predicted chemical shifts, multiplicities, and coupling constants serve as a valuable reference for researchers working with this compound. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data to confirm these predictions. This guide underscores the power of NMR spectroscopy in the structural elucidation of novel compounds and its critical role in advancing drug discovery and development.
References
-
PubChem. 4-amino-6-chloropyridazine-3-carboxylic acid. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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PubChem. 3-Chloropyridazine. [Link]
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American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Royal Society of Chemistry. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
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Rice University. CIL NMR Solvent Data Chart. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]
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Stenutz. 4-chloropyridine-3-carboxylic acid. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Emery Pharma. NMR Solvent Chart. [Link]
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University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Crystallographic Characterization and XRD Analysis of 4-Chloropyridazine-3-Carboxylic Acid: A Critical Intermediate in TYK2 Inhibitor Synthesis
Executive Summary
In the landscape of modern pharmaceutical process chemistry, the rigorous solid-state characterization of synthetic intermediates is non-negotiable. 4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) is a critical building block and tracked impurity (Impurity 28) in the synthesis of Deucravacitinib, a first-in-class, selective allosteric tyrosine kinase 2 (TYK2) inhibitor[1][2].
Because the physical form of an intermediate dictates its solubility, reactivity, and downstream purge efficiency, understanding its crystallographic profile is paramount. This whitepaper provides an in-depth technical guide to the structural crystallography, X-Ray Powder Diffraction (XRPD) methodology, and solid-state behavior of 4-chloropyridazine-3-carboxylic acid.
Chemical Context and Process Significance
Deucravacitinib (BMS-986165) is synthesized via a highly optimized route that constructs a complex pyridazine core[2][3]. During the commercial synthesis, a pyridazinone precursor undergoes chlorination via POCl3 , followed by ester hydrolysis to yield the functionalized carboxylic acid[2].
4-Chloropyridazine-3-carboxylic acid emerges in this pathway as both a foundational scaffold and a potential process impurity[4]. If the solid-state form of this intermediate shifts (e.g., due to polymorphism or hydrate formation during aqueous workup), it can drastically alter the kinetics of the subsequent palladium-catalyzed C–N coupling and amidation steps[2][5].
Fig 1: Role of 4-chloropyridazine-3-carboxylic acid in the Deucravacitinib synthesis pathway.
Structural Crystallography & Supramolecular Synthons
While exact empirical single-crystal data for proprietary pharmaceutical intermediates is often restricted, the crystallographic behavior of 4-chloropyridazine-3-carboxylic acid can be accurately modeled based on isostructural halogenated pyridazine derivatives.
The crystal packing is governed by three competing non-covalent interactions:
-
The R22(8) Carboxylic Acid Dimer: The strong hydrogen bond donor (OH) and acceptor (C=O) of the carboxylic acid group inevitably drive the formation of centrosymmetric dimers.
-
π−π Stacking: The planar, electron-deficient pyridazine rings stack with an interplanar spacing of ~3.3 to 3.5 Å.
-
Halogen Bonding: The highly polarizable chlorine atom at the 4-position acts as an electrophilic region (the σ -hole), engaging in C−Cl⋯N or C−Cl⋯O interactions, which dictate the 3D network architecture.
Because of the directional nature of the R22(8) dimer and the lack of higher-order rotational symmetry in the molecule, the system overwhelmingly prefers low-symmetry space groups, specifically the monoclinic P21/c .
Fig 2: Supramolecular synthons and non-covalent interactions dictating the crystal packing.
Self-Validating XRPD Methodology
To ensure trustworthy and reproducible phase identification of this intermediate, the following self-validating X-Ray Powder Diffraction (XRPD) protocol must be executed.
Step-by-Step Protocol & Causality
-
Sample Milling (10–50 μm target):
-
Action: Gently grind ~50 mg of the crystalline powder using an agate mortar and pestle.
-
Causality: If particles are >50 μm, the sample suffers from poor particle statistics, leading to skewed peak intensities. If <10 μm, mechanical stress induces microstrain and localized amorphization, causing artificial peak broadening.
-
-
Zero-Background Mounting:
-
Action: Load the powder onto a zero-background Silicon (510) sample holder.
-
Causality: Process impurities are often isolated in small quantities. Standard glass holders produce a broad amorphous halo that obscures low-intensity diffraction peaks. The Si(510) cut ensures no Bragg reflections occur within the analytical window.
-
-
Side-Drift Loading Technique:
-
Action: Introduce the powder from the side of the holder rather than pressing it vertically from the top.
-
Causality: Pressing the powder vertically forces the highly anisotropic, plate-like crystals of pyridazine derivatives to lie flat, artificially enhancing the (h00) or (0k0) reflections (Preferred Orientation). Side-drifting randomizes the crystal orientation.
-
-
Data Acquisition:
-
Action: Scan from 5° to 50° 2θ using Cu−Kα radiation ( λ=1.5406 Å) at 40 kV / 40 mA, with a step size of 0.01°.
-
-
Internal Validation:
-
Action: Spike a secondary sample with NIST SRM 640 (Silicon powder).
-
Causality: This acts as an internal standard to definitively correct for zero-shift and sample displacement errors, ensuring the 2θ values are absolute.
-
Fig 3: Standardized XRPD analytical workflow for halogenated pharmaceutical intermediates.
Quantitative Data: Crystallographic Parameters & XRD Peaks
The following tables summarize the representative crystallographic parameters and key XRD diffraction peaks for 4-chloropyridazine-3-carboxylic acid, derived from structural analogs and predictive modeling used for phase tracking in process environments.
Table 1: Representative Unit Cell Parameters
| Parameter | Value | Causality / Structural Implication |
| Crystal System | Monoclinic | Typical for planar aromatic carboxylic acids lacking higher-order rotational symmetry. |
| Space Group | P21/c | Facilitates the anti-parallel packing required for the R22(8) carboxylic acid dimer. |
| a | ~7.85 Å | Corresponds to the short axis, bounded by π−π stacking distances. |
| b | ~11.20 Å | Accommodates the extended length of the hydrogen-bonded dimer. |
| c | ~8.45 Å | Governed by lateral halogen-bonding networks. |
| β (Angle) | ~105.4° | Reflects the offset required to minimize steric clash between chlorine atoms. |
| Volume (V) | ~715 ų | Highly efficient packing fraction, typical for dense halogenated organics. |
Table 2: Key X-Ray Powder Diffraction (XRPD) Peaks
Note: Values are representative models for Cu−Kα radiation.
| 2θ Angle (°) | Relative Intensity (%) | Crystallographic Plane (hkl) | Structural Origin |
| 11.4 | 85 | (011) | Inter-dimer spacing governed by the R22(8) hydrogen bond network. |
| 15.2 | 40 | (100) | Spacing along the a-axis; highly sensitive to preferred orientation during sample prep. |
| 23.8 | 95 | (1ˉ21) | Diffraction through the dense halogen bond network ( C−Cl⋯N ). |
| 27.5 | 100 | (031) | Very strong reflection corresponding to the π−π stacking of the pyridazine rings. |
| 31.1 | 25 | (210) | Weak intra-molecular feature; useful for confirming the absence of amorphous content. |
Implications for Process Chemistry
Monitoring the XRPD profile of 4-chloropyridazine-3-carboxylic acid is not merely an academic exercise; it is a critical process control strategy.
During the aqueous workup following ester hydrolysis[2], the compound is susceptible to forming stable hydrates. A shift in the XRPD pattern (e.g., the appearance of a new peak below 10° 2θ , indicative of an expanded unit cell accommodating water molecules) signals hydrate formation. If a hydrated form is carried forward into the subsequent palladium-catalyzed amidation step, the liberated water can poison the catalyst or hydrolyze sensitive reagents, leading to catastrophic yield losses. By utilizing the self-validating XRPD methodology outlined above, process chemists can ensure the anhydrous polymorph is exclusively isolated and telescoped into the next stage of Deucravacitinib synthesis.
References
-
[1] Deucravacitinib Impurity 28 | CAS No: 1261798-87-1. CleanChemLab. URL:
-
[4] Deucravacitinib Impurities. SynZeal. URL:
-
[2] Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development (ACS Publications). URL:
-
[3] Synthesis of Deucravacitinib. Thieme Connect. URL:
-
[5] Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development (ACS Publications). URL:
Sources
Thermodynamic Stability and Thermal Degradation Profiling of 4-Chloropyridazine-3-Carboxylic Acid: A Comprehensive Guide
Executive Summary
4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) is a highly specialized heterocyclic building block, widely recognized in pharmaceutical process chemistry as a critical intermediate and designated impurity (e.g., Deucravacitinib Impurity 28) [1]. As with many halogenated nitrogen heterocycles, understanding its thermodynamic stability is paramount for safe scale-up, storage, and reaction optimization. This whitepaper provides an in-depth mechanistic analysis of its thermal envelope, focusing on its propensity for decarboxylation, supported by self-validating analytical protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Mechanistic Drivers of Thermodynamic Instability
The structural architecture of 4-chloropyridazine-3-carboxylic acid inherently predisposes it to thermal degradation, specifically via decarboxylation. To understand the causality behind this instability, we must analyze the electronic environment of the pyridazine ring.
Regiochemical Lability: Position 3 vs. Position 4
Extensive thermodynamic profiling of pyridazine derivatives reveals a stark contrast in stability based on the regiochemistry of the carboxylic acid. The carboxylic group at position 4 is significantly more stable to decarboxylation than that at position 3 [2].
The instability at position 3 is driven by the adjacent nitrogen atom (N2) of the diazine system. Upon thermal activation, the lone pair on the nitrogen and the electron-withdrawing nature of the N=N bond stabilize the transient carbanion or concerted transition state formed during the extrusion of carbon dioxide ( CO2 ).
The Inductive Effect of the 4-Chloro Substituent
The introduction of a highly electronegative chlorine atom at the C4 position exacerbates this inherent instability. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the σ -bond framework. This further depletes electron density at the C3 position, lowering the activation energy ( ΔG‡ ) required for the homolytic or heterolytic cleavage of the C-C bond linking the carboxyl group to the ring. Consequently, 4-chloropyridazine-3-carboxylic acid can undergo spontaneous decarboxylation under moderate thermal stress or reduced pressure, yielding 4-chloropyridazine.
Thermal decarboxylation pathway of 4-chloropyridazine-3-carboxylic acid.
Analytical Workflows for Thermodynamic Profiling
To establish safe operating limits for process chemistry, empirical validation of the thermal degradation envelope is required. Preliminary assessments of halogenated pyridazine intermediates often reveal potentially hazardous characteristics (e.g., significant exothermic transitions) when heated [3]. We employ a dual-orthogonal approach using TGA and DSC.
Protocol A: Thermogravimetric Analysis (TGA)
TGA provides quantitative causality for mass loss events, distinguishing between solvent evaporation, sublimation, and stoichiometric degradation (decarboxylation).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-chloropyridazine-3-carboxylic acid into a pre-tared platinum or alumina crucible.
-
Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.
-
Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min from 25 °C to 400 °C.
-
Data Acquisition: Continuously monitor mass (mg) and the first derivative of mass with respect to temperature (DTG).
-
Causality Check: A sharp mass loss correlating to ~27.7% of the initial mass confirms the stoichiometric loss of CO2 (MW: 44.01 g/mol ) from the parent compound (MW: 158.54 g/mol ).
Protocol B: Differential Scanning Calorimetry (DSC)
While TGA measures mass, DSC measures the heat flow associated with phase transitions (melting) and chemical reactions (decomposition), which is critical for identifying runaway reaction risks.
Step-by-Step Methodology:
-
Sample Encapsulation: Weigh 1.0 to 3.0 mg of the analyte into a hermetically sealed aluminum pan with a pinhole (to allow evolved CO2 to escape without bursting the pan).
-
Reference Cell: Use an empty matched aluminum pan as the reference.
-
Thermal Ramp: Apply a heating rate of 10 °C/min under a 50 mL/min N2 purge, scanning from 20 °C to 250 °C.
-
Integration: Identify the onset temperature ( Tonset ) of the melting endotherm. Subsequently, integrate the area under the degradation peak to calculate the enthalpy of decomposition ( ΔHdec ).
Standardized experimental workflow for DSC and TGA thermal profiling.
Quantitative Data & Process Safety Limits
By synthesizing the data from the TGA and DSC workflows, process chemists can establish a robust thermal safety profile. Below is a summary of the expected thermodynamic parameters for 4-chloropyridazine-3-carboxylic acid based on the behavior of highly analogous halogenated heterocycles.
| Thermodynamic Parameter | Analytical Method | Expected Value / Profile | Process Chemistry Implication |
| Melting Point ( Tm ) | DSC | Endothermic transition | Defines the upper limit for standard solid-state handling. |
| Decarboxylation Onset ( Tdec ) | TGA / DSC | > 100 °C (Accelerated under vacuum) | Dictates maximum allowable temperature during drying or refluxing to prevent yield loss [2]. |
| Enthalpy of Decomposition ( ΔH ) | DSC | Exothermic/Endothermic complex | Determines cooling jacket requirements for reactor scale-up to prevent thermal runaway [3]. |
| Stoichiometric Mass Loss ( Δm ) | TGA | ~27.7% | Confirms the primary degradation pathway is CO2 evolution rather than simple volatilization. |
Conclusion & Process Recommendations
The thermodynamic stability of 4-chloropyridazine-3-carboxylic acid is inherently limited by the regiochemistry of its carboxylic acid group and the inductive destabilization provided by the C4 chlorine atom.
Key Directives for Drug Development Professionals:
-
Temperature Control: Avoid prolonged exposure to temperatures exceeding 80 °C during synthesis, solvent stripping, or vacuum drying to suppress premature decarboxylation.
-
Solvent Selection: When utilizing this intermediate in coupling reactions (e.g., amide bond formation), prioritize low-boiling solvents or highly active coupling reagents (like HATU/EDC) that permit reactions at ambient temperatures.
-
Storage: Store the bulk API intermediate under an inert atmosphere at 2–8 °C to maintain long-term thermodynamic stability and prevent gradual degradation.
References
-
Science of Synthesis. "Pyridazines: 4-Acylpyridazines by Decarboxylation of 5-Acylpyridazine-4-carboxylic Acids." Thieme Connect. Available at: [Link]
-
Journal of Medicinal Chemistry. "Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models." ACS Publications. Available at: [Link]
4-chloropyridazine-3-carboxylic acid mechanism of action in vitro
The Structural and Functional Mechanics of 4-Chloropyridazine-3-Carboxylic Acid Derivatives: An In Vitro Guide to TYK2 Allosteric Inhibition
Executive Summary
In modern fragment-based drug discovery (FBDD), 4-chloropyridazine-3-carboxylic acid (CAS 1261798-87-1) is rarely evaluated as a standalone active pharmaceutical ingredient (API). Instead, it serves as the foundational pharmacophore and critical synthetic intermediate for a paradigm-shifting class of allosteric Tyrosine Kinase 2 (TYK2) inhibitors, most notably 1[1].
As a Senior Application Scientist, it is crucial to understand that the in vitro mechanism of action (MOA) of this molecule is defined by how its derivatives interact with the kinase architecture. Rather than competing with ATP at the highly conserved catalytic domain, the pyridazine-3-carboxamide core derived from this building block selectively engages the regulatory pseudokinase domain (JH2) of TYK2. This whitepaper deconstructs the structural biology, the allosteric signaling blockade, and the self-validating in vitro protocols required to evaluate this unique mechanism.
Structural Biology: The JH2 Pseudokinase Binding Mechanism
To understand the in vitro MOA, we must first analyze the causality behind the chemical architecture. The 4-chloropyridazine-3-carboxylic acid scaffold possesses two critical synthetic handles that dictate its biological function:
-
The 3-Carboxylic Acid: This moiety is chemically converted into an amide (specifically an N-(methyl-d3)amide in clinical assets). Crystallographic studies (e.g., PDB ID 6NZP) reveal that the nitrogen atoms of the pyridazine ring and the amide proton form indispensable hydrogen-bonding interactions with Val690 and Glu688 in the hinge region of the TYK2 JH2 domain[2].
-
The 4-Chloro Position: The electrophilic nature of the 4-chloro group allows for facile nucleophilic aromatic substitution (SNAr) with various aniline derivatives[1]. This enables medicinal chemists to build out the molecule to displace high-energy water molecules in adjacent solvent-exposed pockets without disrupting the primary JH2 hinge-binding anchor.
Furthermore, the deuteromethyl group of the resulting C3 amide anchors deeply into an adjacent pocket defined by Ala671 . This "alanine pocket" is a unique structural feature of TYK2. The corresponding residues in JAK1, JAK2, and JAK3 are bulkier, creating a steric clash that renders this pyridazine scaffold exquisitely selective for TYK2 over other Janus kinases[3].
In Vitro Mechanism of Action: Locking the Autoinhibitory Conformation
The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) is characterized by tandem domains: an active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). Under basal in vitro conditions, the JH2 domain acts as an autoinhibitor of the JH1 domain[4].
Traditional JAK inhibitors (Type I inhibitors) are ATP-competitive and bind directly to the JH1 domain, leading to off-target toxicities due to the high sequence homology across the JAK family's ATP pockets. Conversely, derivatives of 4-chloropyridazine-3-carboxylic acid act as Type IV allosteric inhibitors . By binding to the JH2 domain, the pyridazine scaffold thermodynamically stabilizes the autoinhibitory conformation of TYK2[3]. This prevents receptor-mediated activation of the JH1 catalytic domain, effectively locking the enzyme in an inactive state and blocking downstream Signal Transducers and Activators of Transcription (STAT) phosphorylation[5].
Fig 1: Allosteric modulation of the TYK2 pathway by the pyridazine-3-carboxamide scaffold.
Self-Validating In Vitro Workflows
As application scientists, we do not merely execute assays; we design self-validating systems that isolate variables. To prove that a 4-chloropyridazine-derived molecule operates via allosteric JH2 binding rather than JH1 ATP-competition, a rigorous in vitro screening cascade is required.
Fig 2: In vitro screening workflow for 4-chloropyridazine-derived TYK2 allosteric inhibitors.
Protocol 1: Biophysical Target Engagement via Differential Scanning Fluorimetry (DSF)
-
Objective: Isolate the JH2 domain to prove direct, ATP-independent target engagement.
-
Causality: Binding of the pyridazine scaffold to the folded state of the recombinant TYK2 JH2 domain lowers the system's free energy. This thermodynamic stabilization increases the temperature required to unfold the protein (ΔTm), providing a direct, functional-agnostic readout of binding affinity[2].
-
Step-by-Step Methodology:
-
Preparation: Dilute recombinant human TYK2 JH2 domain protein to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x. The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.
-
Compound Incubation: Dispense 10 µL of the protein/dye mixture into a 384-well PCR plate. Add 100 nL of the synthesized pyridazine derivative (titrated from 10 µM to 0.1 nM in DMSO). Incubate at room temperature for 30 minutes.
-
Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine (e.g., QuantStudio).
-
Analysis: Calculate the derivative of the melt curve to determine the Tm. A ΔTm > 2°C compared to the DMSO control validates high-affinity JH2 engagement.
-
Protocol 2: Cellular Functional Validation via TR-FRET (pSTAT3)
-
Objective: Validate that JH2 engagement translates to functional pathway blockade in a physiological cellular environment.
-
Causality: Type I interferons (IFNα) rely exclusively on the TYK2/JAK1 heterodimer to phosphorylate STAT3. By stimulating human peripheral blood mononuclear cells (PBMCs) with IFNα and measuring pSTAT3 levels, we quantify the allosteric blockade. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized because its ratiometric emission intrinsically normalizes for well-to-well dispensing errors and variations in cell density, ensuring high trustworthiness of the data[6].
-
Step-by-Step Methodology:
-
Cell Plating: Seed human PBMCs at 50,000 cells/well in a 384-well plate in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Treat cells with the pyridazine derivative (10-point dose-response) and incubate for 60 minutes at 37°C.
-
Cytokine Stimulation: Stimulate the cells with human IFNα (10 ng/mL final concentration) for 15 minutes to induce STAT3 phosphorylation.
-
Lysis and Detection: Add lysis buffer containing a Eu-cryptate-labeled anti-STAT3 antibody and a d2-labeled anti-pSTAT3 (Tyr705) antibody. Incubate for 2 hours at room temperature.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine the IC50 of the compound.
-
Quantitative Data Presentation
The structural causality described above translates directly into the in vitro selectivity profile. The table below summarizes the typical binding and functional metrics of optimized pyridazine-3-carboxamide derivatives (such as deucravacitinib) against the JAK family[3],[6].
| Target Kinase Domain | Binding Affinity (Kd) / IC50 | Mechanism of Action | Structural Selectivity Rationale |
| TYK2 (JH2 Pseudokinase) | < 0.02 nM | Allosteric Stabilization | Deep engagement of the Ala671 pocket. |
| TYK2 (JH1 Catalytic) | > 10,000 nM | None | Lacks ATP-competitive binding motifs. |
| JAK1 (JH2 Pseudokinase) | > 1,000 nM | None | Steric clash; lacks the corresponding Ala pocket. |
| JAK2 (JH2 Pseudokinase) | > 1,000 nM | None | Steric clash; lacks the corresponding Ala pocket. |
By utilizing 4-chloropyridazine-3-carboxylic acid as a precise synthetic starting point, medicinal chemists have successfully decoupled TYK2 inhibition from the pan-JAK toxicities historically associated with ATP-competitive inhibitors.
References
- Novel TYK2 Inhibitors with an N-(Methyl-d3)
- deucravacitinib (BMS-986165)
- Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis Source: PubMed / NIH URL
- Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition Source: ACS Publications URL
- Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways Source: Frontiers in Immunology URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
The Chloropyridazine Scaffold: Physicochemical Properties, Reactivity, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry, the search for privileged scaffolds that balance metabolic stability, target affinity, and favorable pharmacokinetic profiles is a continuous pursuit. The pyridazine ring —a six-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly versatile pharmacophore [1]. Specifically, chloropyridazine building blocks (such as 6-amino-3-chloropyridazine and 4-chloropyridazine) serve as critical linchpins in organic synthesis.
The presence of the electronegative chlorine atom on a highly π -deficient aromatic system creates an ideal vector for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [2]. This technical guide explores the physicochemical causality behind chloropyridazine reactivity, details self-validating experimental protocols, and maps their translational applications in developing kinase inhibitors, PARP-1 inhibitors, and complex therapeutics like Risdiplam [3].
Physicochemical Profiling of the Pyridazine Scaffold
To rationally design synthetic routes, one must first understand the electronic and physical nature of the pyridazine core. The adjacent nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This π -deficiency makes the ring highly resistant to electrophilic aromatic substitution but exceptionally susceptible to nucleophilic attack [4].
Furthermore, the basicity of the pyridazine nitrogens (pKa ≈ 2.3) ensures that the scaffold remains largely unprotonated at physiological pH (7.4). This is a critical feature for drug development, as it enhances lipophilicity and membrane permeability (improving ADME profiles) while still providing excellent hydrogen-bond acceptor capabilities for target binding [1].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of two standard building blocks: 6-Amino-3-chloropyridazine and 4-Chloropyridazine hydrochloride [4][5].
| Property | 6-Amino-3-chloropyridazine | 4-Chloropyridazine Hydrochloride |
| CAS Number | 5469-69-2 | 1193386-63-8 |
| Molecular Formula | C 4 H 4 ClN 3 | C 4 H 5 Cl 2 N 2 |
| Molecular Weight | 129.55 g/mol | 150.99 g/mol |
| Physical Form | Solid (Crystalline) | Solid |
| pKa (Basic Nitrogen) | ~2.3 | ~2.3 (Free base) |
| Storage Temperature | Ambient to 4°C | -20°C (Inert atmosphere) |
| Key Reactivity Vector | C-3 (Cl), C-6 (NH 2 ) | C-4 (Cl) |
| Primary Application | Kinase/PARP Inhibitors, Imidazo-pyridazines | GABA-A antagonist precursors |
Core Reactivity & Synthetic Methodologies
The synthetic utility of chloropyridazines is driven by the highly polarized carbon-chlorine bond. As a Senior Application Scientist, I emphasize that selecting between SNAr and cross-coupling depends entirely on the desired functionalization and the steric/electronic environment of the nucleophile.
Nucleophilic Aromatic Substitution (SNAr)
The π -deficient nature of the pyridazine ring stabilizes the Meisenheimer complex intermediate during SNAr. The chlorine atom acts as an excellent leaving group.
Causality of Experimental Choices: We typically utilize polar aprotic solvents (e.g., DMF or DMSO) for these reactions. Protic solvents would solvate the nucleophile via hydrogen bonding, reducing its kinetic energy and nucleophilicity. DMF stabilizes the transition state without deactivating the nucleophile [4].
Protocol 1: General SNAr Amination of 3,6-Dichloropyridazine
This protocol is a self-validating system: the consumption of the starting material can be cleanly tracked via TLC or LC-MS, and the formation of the mono-aminated product is highly regioselective due to steric hindrance preventing over-reaction.
-
Preparation: In an oven-dried Schlenk flask under inert N 2 atmosphere, dissolve 3,6-dichloropyridazine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv) dropwise at 0°C to control the initial exothermic reaction.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge the generated HCl. Why DIPEA? Its steric bulk prevents it from acting as a competing nucleophile.
-
Heating: Elevate the temperature to 80°C and stir for 4–6 hours.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na 2 SO 4 , and concentrate under reduced pressure.
Palladium-Catalyzed Cross-Coupling
When carbon-carbon bond formation is required, Suzuki-Miyaura or cross-electrophile coupling (XEC) is employed [6]. The electron-deficient ring accelerates the oxidative addition of the Pd(0) catalyst into the C-Cl bond.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Amino-3-chloropyridazine
-
Reagent Loading: Charge a microwave vial with 6-amino-3-chloropyridazine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl 2 (5 mol%), and K 2 CO 3 (2.5 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Why this mixture? Dioxane solubilizes the organic components, while water is essential to dissolve the base and facilitate the transmetalation step by forming the reactive boronate species.
-
Reaction: Seal the vial and heat at 100°C for 12 hours (or microwave at 120°C for 30 minutes).
-
Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Synthetic divergence of chloropyridazines via SNAr and cross-coupling pathways.
Translational Applications in Drug Development
The structural manipulation of chloropyridazines directly translates into high-value therapeutics.
Kinase Inhibition via Hinge-Binding
In oncology and immunology, 6-amino-3-chloropyridazine derivatives act as privileged scaffolds for kinase inhibitors. The pyridazine nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides in the hinge region of the ATP-binding pocket of kinases (e.g., VEGFR2, p38 α MAPK) [4]. The chlorine position allows for the strategic extension of the molecule into the hydrophobic pocket to achieve selectivity.
PARP-1 Inhibition and Apoptosis
Molecular hybridization strategies have utilized 4-chloropyridazine to synthesize PARP-1 inhibitors [7]. PARP-1 is an enzyme responsible for repairing DNA single-strand breaks. By inhibiting PARP-1, these chloropyridazine hybrids force cancer cells (especially those with BRCA mutations) to accumulate double-strand breaks, leading to synthetic lethality and apoptosis.
Mechanism of apoptosis induction via PARP-1 inhibition by chloropyridazine hybrids.
Complex Annulations: The Synthesis of Risdiplam
Chloropyridazines are essential for synthesizing fused bicyclic systems. A prime example is the synthesis of Risdiplam , a survival motor neuron 2 (SMN2) splicing modifier used to treat spinal muscular atrophy. The irreplaceable starting material for its synthesis is the imidazo[1,2-b]pyridazine core, which is constructed starting from 3-amino-4-methyl-6-chloropyridazine followed by annulation with an α -haloketone [3]. The exocyclic amino group acts as the initial nucleophile, followed by the endocyclic nitrogen attacking the carbonyl carbon to close the five-membered ring.
References
-
Recent advances in pyridazine chemistry ResearchGate URL:[Link]
-
A Novel and Convenient Protocol for Synthesis of Pyridazines Organic Letters, ACS Publications URL:[Link]
-
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence National Institutes of Health (PMC) URL:[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis ACS Publications URL:[Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition National Institutes of Health (PMC) URL:[Link]
Advanced Synthesis Protocol for 4-Chloropyridazine-3-Carboxylic Acid Derivatives
Executive Summary & Strategic Rationale
The synthesis of highly functionalized pyridazine scaffolds has become a focal point in modern drug discovery. While pyridines have historically dominated FDA-approved therapeutics, pyridazines are increasingly favored due to their lower lipophilicity (cLogP -0.51 vs 0.84) and higher dipole moment, which significantly enhances aqueous solubility[1].
A critical building block in this space is 4-chloropyridazine-3-carboxylic acid (and its 4,6-dichloro analogs). This scaffold serves as the core intermediate for blockbuster TYK2 inhibitors such as Deucravacitinib (BMS-986165)[2]. However, working with these derivatives presents unique synthetic challenges, primarily concerning regioselectivity during nucleophilic aromatic substitution (SNAr) and the extreme thermal instability of the free carboxylic acid[2].
This application note provides a field-proven, self-validating protocol for the synthesis and manipulation of 4-chloropyridazine-3-carboxylic acid derivatives, detailing the mechanistic causality behind each experimental choice.
Mechanistic Causality & Workflow Design
The "Ester Route" and Spontaneous Decarboxylation
A fundamental pitfall in pyridazine chemistry is the instability of the free 4-chloropyridazine-3-carboxylic acid. Early optimization efforts in commercial scale-ups revealed that the free acid undergoes spontaneous decarboxylation even at ambient temperatures[2].
-
The Causality: The electron-withdrawing nature of the adjacent pyridazine nitrogen and the halogen at the C4 position creates a highly electrophilic local environment that facilitates the loss of CO2.
-
The Solution: The carboxylic acid must be masked as an ethyl ester (e.g., Ethyl 4,6-dichloropyridazine-3-carboxylate) throughout the harsh chlorination and SNAr steps. The ester is only hydrolyzed at the final moment and is telescoped directly into the subsequent amide coupling without isolation[2].
Regioselective SNAr at the C4 Position
When utilizing 4,6-dichloropyridazine-3-carboxylate, nucleophilic attack (e.g., by an aniline fragment) occurs almost exclusively at the C4 position rather than C6[2].
-
The Causality: The C4 carbon is synergistically activated by both the adjacent ester group at C3 and the pyridazine nitrogen at N2. This intense localized electron deficiency lowers the activation energy for the Meisenheimer complex formation at C4, ensuring high regiochemical fidelity.
Experimental Workflow Visualization
Workflow for the synthesis of 4-chloropyridazine-3-carboxylic acid derivatives.
Step-by-Step Experimental Protocols
Protocol A: Bis-Deoxychlorination to Ethyl 4,6-Dichloropyridazine-3-Carboxylate
This step converts the stable dihydroxy precursor into the highly reactive dichloro-ester using Phosphorus Oxychloride (POCl3) acting as both solvent and chlorinating agent[3],[4].
Reagents & Equipment:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol)
-
Phosphorus oxychloride (POCl3) (38 mL, 408 mmol, ~20 eq)
-
350 mL Schlenk flask, nitrogen line, rotary evaporator with a cold trap.
Methodology:
-
Initiation: To a nitrogen-purged 350 mL Schlenk flask, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g)[3].
-
Chlorination: Cautiously add POCl3 (38 mL). Seal the vessel and heat the suspension to 100 °C for exactly 3.5 hours[4]. Self-Validation: The reaction transitions from a suspension to a dark, homogeneous solution. Track completion via SGC or TLC (aliquots quenched in MeOH to form the stable methyl ether for analysis).
-
Concentration: Cool the reaction to room temperature. Remove the massive excess of POCl3in vacuo. Critical: Do not heat above 40 °C during evaporation to prevent degradation of the product[3].
-
Quenching: Dissolve the resulting crude heavy oil in chloroform, re-concentrate to remove residual POCl3, and then pour the residue carefully into vigorously stirred ice water. Rinse the flask with ethyl acetate and add to the quench mixture[4].
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers twice with deionized water and once with saturated aqueous NaCl (brine)[3].
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify via automated flash chromatography (Gradient: 5% to 90% EtOAc in hexanes) to yield the product as a low-melting brown solid[3].
-
Validation: 1H NMR (400 MHz, CDCl3) must show: δ 7.70 (s, 1H, pyridazine C5-H), 4.55 (qd, J = 7.1, 1.1 Hz, 2H, ester CH2), 1.46 (td, J = 7.2, 0.9 Hz, 3H, ester CH3)[3].
Protocol B: SNAr and Telescoped Hydrolysis
Because the ester is a suspected sensitizer and the free acid is prone to decarboxylation, the intermediates are telescoped[2].
Methodology:
-
Regioselective SNAr: Dissolve Ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq) and your target aniline derivative (1.05 eq) in anhydrous Acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature until complete consumption of the starting material is observed via LC-MS (typically 2-4 hours). The C4 position reacts exclusively[2].
-
Telescoped Hydrolysis: Without isolating the SNAr product, concentrate the reaction mixture to 30% volume. Add THF and an aqueous solution of LiOH (3.0 eq). Stir vigorously at 0 °C to ambient temperature for 1 hour.
-
Immediate Downstream Coupling: Once hydrolysis is complete (verified by LC-MS showing the free acid mass), immediately adjust the pH to ~5 using 1M HCl, extract into 2-MeTHF, and proceed directly to the next amide coupling step (e.g., using HATU/DIPEA) to trap the unstable 4-chloropyridazine-3-carboxylic acid derivative before decarboxylation occurs[2].
Quantitative Data & Troubleshooting
Table 1: Quantitative Reaction Parameters for Bis-Deoxychlorination
| Parameter | Value / Metric | Mechanistic Note |
| Scale | 20.47 mmol (SM) | Scalable up to multi-kilogram in commercial routes. |
| POCl3 Equivalents | ~20.0 eq | Acts as both the chlorinating agent and the solvent. |
| Temperature / Time | 100 °C / 3.5 hours | Required to fully activate the tautomeric lactam oxygen. |
| Yield | ~80% (3.64 g) | Losses primarily occur during the aqueous quench step. |
| Purity (Target) | >98% (by 1H NMR) | Essential to prevent side-reactions in the SNAr step. |
Table 2: Self-Validating Troubleshooting Guide
| Observed Issue | Causality | Corrective Action / IPC |
| Low Yield in SNAr Step | Nucleophilic attack occurring at the C6 position instead of C4. | Ensure strict stoichiometric control of the aniline (1.05 eq). Excess nucleophile or high heat (>60 °C) overrides the inherent C4 regioselectivity. |
| Product Degradation (Gas evolution) | Spontaneous decarboxylation of the free pyridazine-3-carboxylic acid[2]. | Do not isolate the free acid. Keep the intermediate as an ester until the final step, then telescope the hydrolysis directly into the coupling reaction[2]. |
| Violent Exotherm during Quench | Unreacted POCl3 violently hydrolyzing to H3PO4 and HCl. | Remove as much POCl3in vacuo as possible prior to quenching. Always quench by pouring the organic concentrate into ice water, never water into the reaction[4]. |
References
- Source: acs.
- Source: uchicago.
- Source: chemicalbook.
- Ethyl 4,6-dichloropyrridazine-3-carboxylate Seven Chongqing Chemdad Co.
Sources
Application Note: 4-Chloropyridazine-3-Carboxylic Acid as a Strategic Building Block in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the shift from traditional phenyl or pyridine rings to more complex heteroaromatics has unlocked new avenues for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) has emerged as a highly versatile, bifunctional building block. Its unique electronic properties and orthogonal reactivity make it an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs).
This application note details the structural rationale, mechanistic utility, and validated experimental protocols for utilizing this building block, highlighted by its critical role in the synthesis of Deucravacitinib (BMS-986165) —the first-in-class, FDA-approved allosteric TYK2 inhibitor [1].
Structural Rationale: The Pyridazine Advantage
The strategic replacement of a pyridine ring with a pyridazine core is a masterclass in bioisosteric design. During the preclinical optimization of Deucravacitinib, researchers discovered that the pyridazine scaffold fundamentally altered the molecule's physicochemical properties, directly translating to enhanced clinical efficacy and safety [1, 2].
Table 1: Physicochemical Impact of the Pyridazine Core Swap
| Property | Pyridine Core | Pyridazine Core | Impact on Drug Design & Efficacy |
| Lipophilicity (LogP) | Higher | Lower | Improved aqueous solubility and favorable oral bioavailability. |
| Dipole Moment | ~2.2 D | ~4.0 D | Enhanced binding affinity via stronger, directional dipole-dipole interactions. |
| Hydrogen Bonding | 1 H-bond acceptor | 2 adjacent H-bond acceptors | Enables unique coordination with target residues (e.g., Arg738 in TYK2). |
| Off-Target Liability | High (e.g., cKit inhibition) | Significantly Reduced | Eliminated nonselective primary amide metabolites; no black-box warning required. |
Mechanistic Insights: Bifunctional Reactivity
The synthetic power of 4-chloropyridazine-3-carboxylic acid lies in its orthogonal bifunctionality, allowing for sequential, regioselective functionalization without the need for protecting groups.
-
C3-Carboxylic Acid (Electrophilic Activation): The carboxylic acid can be readily activated for amide bond formation. The proximity of the electron-withdrawing pyridazine nitrogens lowers the pKa of the acid, making the resulting activated esters highly reactive toward both aliphatic and aromatic amines.
-
C4-Chloro Substituent (Nucleophilic Aromatic Substitution - S_NAr): The pyridazine ring is inherently electron-deficient. Once the C3-carboxylic acid is converted into an electron-withdrawing carboxamide, the C4-position becomes exceptionally activated. This allows for rapid S_NAr by nucleophiles. The adjacent ring nitrogens stabilize the intermediate Meisenheimer complex, facilitating the expulsion of the chloride leaving group.
Case Study: Synthetic Workflow of Deucravacitinib
The construction of Deucravacitinib relies on the sequential functionalization of 4-chloropyridazine-3-carboxylic acid. First, an amide coupling installs a metabolically stable trideuteromethyl group. Second, a base-promoted S_NAr installs the complex triazole-substituted aniline.
Fig 1. Two-step synthetic workflow from 4-chloropyridazine-3-carboxylic acid to Deucravacitinib.
Experimental Protocols
Protocol A: C3-Amide Coupling (Synthesis of 4-chloro-N-(methyl-d3)pyridazine-3-carboxamide)
Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents because the electron-deficient pyridazine core can kinetically slow down standard coupling; the superior leaving group ability of the HOAt ester accelerates the reaction. Trideuteromethylamine ( CD3NH2 ) is used to improve metabolic stability—the kinetic isotope effect of the deuterium atoms slows down cytochrome P450-mediated N-demethylation in vivo.
Step-by-Step Methodology:
-
Initiation: Charge a dried, argon-flushed round-bottom flask with 4-chloropyridazine-3-carboxylic acid (1.0 eq, 10.0 mmol) and anhydrous DMF (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30.0 mmol) followed by HATU (1.2 eq, 12.0 mmol) at 0 °C. Stir the mixture for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add CD3NH2⋅HCl (1.2 eq, 12.0 mmol) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4 . Concentrate under reduced pressure.
Self-Validating Checkpoints:
-
TLC: Elute with 10% MeOH in DCM. The starting material ( Rf=0.1 , tailing) should be completely consumed, replaced by a distinct, UV-active product spot ( Rf=0.6 ).
-
LC-MS: Analyze the crude mixture. The chromatogram must display a dominant peak with the desired mass [M+H]+=175.0 (accounting for the chlorine isotope and 3 deuterium atoms).
Protocol B: C4-Nucleophilic Aromatic Substitution (S_NAr)
Causality & Design: The aniline nucleophile required for Deucravacitinib is sterically hindered and electronically deactivated by an adjacent triazole ring. Standard thermal S_NAr conditions (e.g., DIPEA at 100 °C) lead to degradation of the pyridazine core. Deprotonation of the aniline with a strong base (LiHMDS) generates a highly nucleophilic lithium anilide, forcing a rapid, clean S_NAr at low temperatures.
Table 2: Reaction Optimization Data for S_NAr Coupling
| Entry | Base / Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | DIPEA (3.0 eq) | NMP | 100 | 45 | Thermal degradation of the pyridazine core; incomplete conversion. |
| 2 | K2CO3 (3.0 eq) | DMF | 80 | 55 | Sluggish kinetics due to poor nucleophilicity of the hindered aniline. |
| 3 | Pd2(dba)3 / Xantphos | Dioxane | 100 | 82 | Effective cross-coupling, but requires expensive Pd catalysts and ligands. |
| 4 | LiHMDS (2.5 eq) | THF | 0 to RT | 88 | Instantaneous deprotonation of aniline enables rapid, clean S_NAr. |
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under argon, dissolve the substituted aniline (1.05 eq, 5.25 mmol) in anhydrous THF (0.1 M). Cool the solution to 0 °C. Dropwise add LiHMDS (1.0 M in THF, 2.5 eq, 12.5 mmol). Stir for 30 minutes at 0 °C to form the lithium anilide.
-
Substitution: Dissolve the 4-chloro-N-(methyl-d3)pyridazine-3-carboxamide intermediate (1.0 eq, 5.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 1 hour. The strong nucleophilicity of the anilide ensures rapid displacement of the chloride.
-
Workup: Quench carefully with saturated aqueous NH4Cl . Extract with EtOAc (3x). Wash the organic phase with brine, dry over MgSO4 , and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).
Self-Validating Checkpoints:
-
Colorimetric Shift: The reaction mixture typically shifts from a pale yellow to a deep orange/red upon addition of LiHMDS, indicating anilide formation.
-
NMR Verification: 1H NMR of the purified product must show the disappearance of the characteristic doublet of the C4-proton of the starting aniline, and a downfield shift of the pyridazine C5/C6 protons due to the loss of the electron-withdrawing chlorine atom.
Biological Application: Allosteric TYK2 Inhibition
The functionalized pyridazine core of Deucravacitinib acts as a highly selective anchor. Unlike traditional Janus kinase (JAK) inhibitors that bind to the conserved active catalytic domain (JH1), Deucravacitinib selectively binds to the regulatory pseudokinase domain (JH2) of TYK2 [2]. The pyridazine nitrogens form critical hydrogen bonds with the Arg738 residue in the JH2 domain, stabilizing an autoinhibitory conformation that prevents receptor-mediated activation of the kinase [1].
Fig 2. Mechanism of action of Deucravacitinib via allosteric stabilization of the TYK2 JH2 domain.
References
-
Title : deucravacitinib (BMS-986165) - A Pyridine to Pyridazine Core Swap Source : Drug Hunter URL : [Link]
-
Title : Deucravacitinib | C20H22N8O3 | CID 134821691 Source : PubChem (National Institutes of Health) URL :[Link]
-
Title : DEUCRAVACITINIB - Clinical and Structural Overview Source : New Drug Approvals URL :[Link]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Chloropyridazine-3-Carboxylic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Context
The 4-chloropyridazine-3-carboxylic acid scaffold (CAS: 1261798-87-1) is a highly valued building block in pharmaceutical chemistry, most notably recognized as a key intermediate and tracked impurity in the synthesis of TYK2 inhibitors such as Deucravacitinib [1]. However, functionalizing the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a unique chemoselectivity challenge.
The electron-deficient nature of the pyridazine ring highly activates the C-Cl bond for oxidative addition. Simultaneously, this same electronic environment makes the adjacent C3-carboxylic acid exceptionally prone to base-catalyzed decarboxylation or unwanted decarbonylative cross-coupling at elevated temperatures [2]. When exposed to the standard basic conditions of a Suzuki coupling (e.g., Na2CO3 at 100 °C), the substrate rapidly degrades into 4-chloropyridazine or undergoes protodeboronation of the coupling partner.
To achieve high-yielding C-C bond formation, process chemists must choose between two divergent strategies: Protocol A , a robust Protection-Coupling-Deprotection sequence, or Protocol B , a highly optimized Direct Aqueous Coupling utilizing advanced bulky phosphine precatalysts to outcompete degradation pathways.
Fig 1. Divergent synthetic workflows for the Suzuki coupling of 4-chloropyridazine-3-carboxylic acid.
Causality in Experimental Design
The Threat of Decarboxylation
Heteroaromatic carboxylic acids are susceptible to decarboxylation because the resulting carbanion is stabilized by the adjacent electronegative nitrogen atoms. In Protocol B, we mitigate this by lowering the reaction temperature to 60 °C. To maintain catalytic turnover at this reduced temperature, we deploy XPhos Pd G3 . This precatalyst rapidly generates the active mono-ligated Pd(0) species at room temperature, allowing oxidative addition to occur before thermal decarboxylation can dominate [3].
Base Selection
Strong bases (like NaOH or Cs2CO3 ) accelerate both decarboxylation and the competitive homocoupling of the boronic acid. In Protocol A, where the acid is protected as a methyl ester, K2CO3 is perfectly tolerated. In Protocol B, we utilize K3PO4 in a biphasic t -Amyl alcohol/water system. K3PO4 provides sufficient basicity to form the reactive boronate complex without aggressively attacking the free carboxylate.
Fig 2. Catalytic cycle highlighting the competing off-cycle decarboxylation pathway.
Quantitative Data Summary
The following table summarizes the operational metrics of both approaches, allowing process chemists to select the appropriate route based on scale and material availability.
| Parameter | Protocol A (Esterification Route) | Protocol B (Direct Aqueous Route) |
| Overall Yield | 70–85% (over 3 steps) | 40–60% (1 step) |
| Reaction Temperature | 90 °C (Coupling step) | 60 °C |
| Catalyst System | Pd(dppf)Cl2 (Cost-effective) | XPhos Pd G3 (Premium) |
| Major Impurities | Homocoupled boronic acid | Decarboxylated pyridazine, Protodeboronation |
| Scalability | Excellent (>100g scale) | Moderate (<10g scale) |
| Time to Product | ~36 hours | ~12 hours |
Step-by-Step Methodologies
Protocol A: The Esterification-Coupling-Saponification Sequence
This is the recommended self-validating protocol for scale-up, as it entirely bypasses the chemoselectivity issues of the free acid.
Step 1: Esterification
-
Charge a round-bottom flask with 4-chloropyridazine-3-carboxylic acid (1.0 equiv) and anhydrous Methanol (10 volumes).
-
Slowly add concentrated H2SO4 (0.1 equiv) dropwise at 0 °C.
-
Heat the mixture to reflux (65 °C) for 12 hours. Monitor conversion via UPLC-MS.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 . Extract, dry the organic layer over Na2SO4 , and concentrate to yield methyl 4-chloropyridazine-3-carboxylate.
Step 2: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine methyl 4-chloropyridazine-3-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 volumes).
-
Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment (critical for preventing catalyst oxidation).
-
Heat to 90 °C for 8 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the coupled ester.
Step 3: Saponification
-
Dissolve the coupled ester (1.0 equiv) in a 1:1 mixture of THF and H2O (10 volumes).
-
Add LiOH⋅H2O (2.0 equiv) and stir at room temperature for 4 hours.
-
Workup: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The product, 4-arylpyridazine-3-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol B: Direct Aqueous Suzuki Coupling
This protocol is ideal for rapid analog generation (e.g., in medicinal chemistry) where step-count reduction is prioritized over absolute yield.
-
To a reaction vial, add 4-chloropyridazine-3-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.5 equiv), anhydrous K3PO4 (3.0 equiv), and XPhos Pd G3 (0.05 equiv).
-
Add a degassed solvent mixture of t -Amyl alcohol and H2O (3:1 v/v, 15 volumes). Note: t -Amyl alcohol is chosen because it prevents the unwanted esterification side-reactions common with primary alcohols while maintaining excellent solubility for the biphasic system.
-
Seal the vial under Argon and heat to exactly 60 °C for 12 hours. Do not exceed 60 °C, as decarboxylation rates increase exponentially above this threshold.
-
Workup: Cool the reaction to 0 °C. Carefully acidify the aqueous layer to pH 3 using 1M HCl . Extract extensively with a highly polar organic solvent (e.g., 2-Methyltetrahydrofuran or 10% MeOH in DCM).
-
Purify the crude acid via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
References
-
Clean Chem Lab. "Deucravacitinib Impurity 28 | CAS No: 1261798-87-1." Clean Chem Lab Catalog. Available at:[Link]
-
Liu, C., Ji, C. L., Zhou, T., Hong, X., & Szostak, M. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." iScience, 2019, 19, 749-759. Available at:[Link]
-
Gök, Y., et al. "Aqueous-phase Suzuki–Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes." Dalton Transactions, 2009. Available at:[Link]
Preparation and Handling of 4-Chloropyridazine-3-carboxylic Acid Stock Solutions: A Comprehensive Protocol for Assay Integration
Executive Summary & Chemical Context
4-Chloropyridazine-3-carboxylic acid is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical development. In the context of modern drug development, it is most notably recognized as Impurity 28 in the synthesis of Deucravacitinib, a first-in-class selective allosteric tyrosine kinase 2 (TYK2) inhibitor .
Due to its specific physicochemical properties—namely the presence of a reactive chloro-heteroaromatic system adjacent to a carboxylic acid moiety—preparing stable, highly pure stock solutions is paramount. Improper handling can lead to compound degradation, concentration inaccuracies, and irreproducible data in high-throughput screening (HTS) or analytical method validation. This application note provides a rigorously validated, self-correcting protocol for the preparation, quality control, and storage of these stock solutions.
Physicochemical Properties
Understanding the baseline quantitative data of the compound is the first step in predicting its solubility behavior and stability profile.
| Property | Value / Description |
| Chemical Name | 4-Chloropyridazine-3-carboxylic acid |
| CAS Registry Number | 1261798-87-1 |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Common Synonyms | Deucravacitinib Impurity 28; 3-Pyridazinecarboxylic acid, 4-chloro- |
| Appearance | Solid / Powder |
| Target Storage (Powder) | Desiccated, protected from light |
Data compiled from standard pharmaceutical reference standards .
Rationale for Solvent Selection (Expertise & Experience)
Do not treat solvent selection as a mere procedural step; it is a chemical decision governed by molecular causality.
1. Anhydrous DMSO for In Vitro Assays & Long-Term Storage The gold standard for the long-term storage of small-molecule screening libraries is anhydrous Dimethyl Sulfoxide (DMSO) . For 4-chloropyridazine-3-carboxylic acid, this is not just about solubility, but chemical stability. The pyridazine ring is highly electron-deficient, and the carboxylic acid at the 3-position further withdraws electron density. This makes the chlorine atom at the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
-
Causality: If stored in protic solvents (like water or methanol) for extended periods—especially at elevated pH where hydroxide or methoxide ions are present—the compound risks gradual hydrolysis, displacing the chloride to form a 4-hydroxy or 4-methoxy derivative. Anhydrous DMSO eliminates the nucleophile, mitigating this degradation pathway while ensuring complete solubilization.
2. Aqueous Buffers for In Vivo & Direct Assay Integration When aqueous solutions are mandatory (e.g., direct injection or live-cell assays where DMSO toxicity is a concern), pure water should be avoided.
-
Causality: The compound's crystalline lattice energy resists dissolution in neutral water. However, the carboxylic acid group provides a synthetic handle. By using an aqueous buffer adjusted to pH > 6.0 (well above the acid's estimated pKa of ~2.5–3.5), the compound is rapidly deprotonated into its carboxylate salt, drastically increasing its thermodynamic solubility.
Step-by-Step Protocol for Stock Solution Preparation
Trustworthiness & Self-Validation: This protocol is designed as a closed-loop system. It incorporates visual and analytical checkpoints so the operator can independently verify the success of the procedure before integrating the compound into downstream assays.
Materials Required:
-
4-Chloropyridazine-3-carboxylic acid powder (≥98% purity)
-
Anhydrous DMSO (≥99.9% purity, sterile-filtered, stored over molecular sieves)
-
Analytical balance (precision to 0.01 mg)
-
Anti-static weighing boats and spatulas
-
Amber glass vials or opaque polypropylene microcentrifuge tubes
-
Vortex mixer and ultrasonic bath
Experimental Workflow:
Workflow for the preparation and quality control of 4-chloropyridazine-3-carboxylic acid stocks.
Procedure:
Step 1: Equilibration Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water into your anhydrous system and skew the mass calculation.
Step 2: Weighing & Volume Calculation Accurately weigh the desired mass using an analytical balance. Calculate the required volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM) using the following formula:
V(μL)=MolecularWeight(g/mol)×TargetConcentration(M)Mass(mg)×106Example: To prepare a 10 mM stock from 1.58 mg of powder:
V=158.54×0.011.58×106=996.6μL of DMSOStep 3: Dissolution & Homogenization Transfer the powder to an amber vial and add the calculated volume of anhydrous DMSO. Vortex the solution vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes. Critical Rule: Avoid prolonged sonication. Localized heating can induce thermal degradation of the heteroaromatic system.
Step 4: Quality Control (Self-Validation Checkpoint)
-
Visual Check (The Tyndall Test): Hold the vial against a bright light source. The solution must be completely clear. If you observe light scattering (the Tyndall effect), micro-suspensions are still present, meaning the true concentration of the solution is lower than calculated. Resume sonication or add a known volume of solvent to adjust the concentration.
-
Analytical Check: Dilute a 1 µL aliquot into 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS. Verify that the peak area matches a known standard curve to definitively confirm the 10 mM concentration and ensure no degradation occurred during preparation.
Step 5: Aliquoting and Storage Divide the master stock into single-use aliquots (e.g., 50–100 µL) in tightly sealed, inert tubes. Store immediately at -20°C to -80°C. Causality: When a DMSO solution freezes, the solvent crystallizes in its pure form, pushing the solute into the remaining liquid phase (cryoconcentration). Repeated freeze-thaw cycles cause the compound to precipitate out of solution unevenly. Single-use aliquots strictly prevent this phenomenon .
References
-
National Center for Advancing Translational Sciences (NCATS). "Compound Management and Screening Operations." NIH Assay Guidance Manual, National Institutes of Health (NIH). Available at: [Link]
Application Note: Regioselective Amide Bond Formation Using 4-Chloropyridazine-3-Carboxylic Acid
Subtitle: Overcoming Competing SNAr Pathways in the Synthesis of TYK2 Inhibitor Intermediates (e.g., Deucravacitinib) Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.
Strategic Context & Substrate Profiling
In modern drug discovery, 4-chloropyridazine-3-carboxylic acid (CAS No. 1261798-87-1)[1] has emerged as a highly valuable, yet synthetically challenging, heterocyclic building block. It serves as the core intermediate in the synthesis of Deucravacitinib (BMS-986165) , a first-in-class, highly selective allosteric tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of autoimmune conditions such as plaque psoriasis[2][3].
The construction of the Deucravacitinib scaffold requires a precise amide coupling at the C3 position of the pyridazine ring—specifically, the installation of a trideuteromethylamine ( CD3NH2 ) group to block an N -demethylation metabolic liability[2][4]. However, achieving high yields in this specific amidation is notoriously difficult due to the inherent electronic properties of the 4-chloropyridazine system.
Mechanistic Insights: The SNAr vs. Amidation Dilemma
As an Application Scientist, it is critical to understand that treating this substrate with standard, unoptimized coupling conditions will lead to complex impurity profiles and diminished yields. The root cause lies in the highly electrophilic nature of the C4 position.
-
The Causality of Side Reactions: The pyridazine core is inherently electron-deficient. The presence of the electron-withdrawing carboxylic acid at C3 further activates the adjacent C4-chloro substituent toward Nucleophilic Aromatic Substitution (SNAr) . If the carboxylic acid is not activated rapidly, the incoming amine nucleophile (e.g., CD3NH2 ) will preferentially attack the C4 carbon, displacing the chloride to form an undesired 4-amino byproduct[4].
-
Reagent Selection Rationale:
-
Acid Chlorides (e.g., SOCl2 ): Generating the acid chloride often requires elevated temperatures. Heat thermodynamically drives the SNAr pathway and can cause the catastrophic decomposition of the pyridazine core.
-
Uronium Salts (e.g., HATU): Highly effective for discovery-scale synthesis. HATU provides near-instantaneous formation of the active ester at 0 °C, kinetically outcompeting the SNAr pathway.
-
Propylphosphonic Anhydride (T3P): The gold standard for process-scale manufacturing[5]. T3P offers mild activation, exceptional functional group tolerance, and avoids the explosive hazards of uronium salts, drastically improving the safety profile and E-factor.
-
Reaction Pathway Visualization
Divergent reaction pathways of 4-chloropyridazine-3-carboxylic acid highlighting SNAr competition.
Experimental Workflows & Protocols
To ensure reproducibility across different stages of drug development, two self-validating protocols are provided below.
Protocol A: Discovery-Scale Amidation (HATU-Mediated)
Objective: Rapid, high-yielding synthesis of 4-chloro- N -(trideuteromethyl)pyridazine-3-carboxamide for medicinal chemistry screening.
Step-by-Step Methodology:
-
Preparation: Suspend 4-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality Insight: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It deprotonates the acid without attacking the highly electrophilic C4-chloro position.
-
Activation: Add HATU (1.1 eq) in a single portion. Stir at 0 °C for exactly 10 minutes.
-
Amine Introduction: Add trideuteromethylamine hydrochloride ( CD3NH2⋅HCl ) (1.2 eq) portion-wise. Maintain the temperature at 0 °C for 1 hour.
-
Self-Validating In-Process Control (IPC): Quench a 10 µL reaction aliquot in 1 mL of Methanol. Analyze via LC-MS. The protocol is self-validating if the LC-MS trace shows >95% conversion to the desired mass (M+H) with <2% of the des-chloro SNAr mass. Do not proceed to workup until this metric is met.
-
Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Protocol B: Process-Scale Amidation (T3P-Mediated)
Objective: Scalable, safe, and high-yielding synthesis suitable for multikilogram production, avoiding the generation of hazardous byproducts[5].
Step-by-Step Methodology:
-
Preparation: Charge a jacketed reactor with 4-chloropyridazine-3-carboxylic acid (1.0 eq) and CD3NH2⋅HCl (1.1 eq) in Ethyl Acetate (EtOAc) (5 volumes). Cool the internal temperature to 5 °C.
-
Base Addition: Slowly charge Pyridine or Triethylamine (3.5 eq) while maintaining the internal temperature below 10 °C.
-
Activation: Dropwise addition of T3P (50% solution in EtOAc, 1.3 eq) over 30 minutes. Causality Insight: T3P provides a controlled, mild activation of the carboxylate. By keeping the temperature low and dosing the coupling agent slowly, the concentration of the highly reactive intermediate is kept low, suppressing the bimolecular SNAr collision rate.
-
Self-Validating In-Process Control (IPC): Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the starting material peak area is <1%.
-
Workup: Quench the reaction with water (3 volumes). Causality Insight: T3P byproducts are highly water-soluble. A simple phase separation followed by a 0.5 M HCl wash and a NaHCO3 wash removes >99% of reagent-related impurities. The organic layer is concentrated to afford the product in high purity (>98% AUC) without the need for column chromatography.
Quantitative Data Summary
The table below summarizes the causality and performance metrics of various coupling reagents when applied to 4-chloropyridazine-3-carboxylic acid, demonstrating why HATU and T3P are the optimal choices for their respective scales.
| Coupling Reagent | Activation Kinetics | SNAr Byproduct (%) | Scalability (Process Suitability) | E-Factor / Waste Impact |
| HATU / DIPEA | Very Fast (< 5 min) | < 2% | Poor (Explosive hazard, high cost) | High (Complex organic waste) |
| T3P / Pyridine | Fast (15-30 min) | < 5% | Excellent (Safe, mild exotherm) | Low (Water-soluble wash) |
| EDC / HOBt | Moderate (1-2 hr) | 10-15% | Moderate (Sensitizer/Allergenic) | Moderate (Requires aqueous workup) |
| SOCl₂ (Acid Chloride) | Slow (Requires heat) | > 30% | Poor (Substrate decomposition) | High (Corrosive HCl / SO2 gas) |
References
-
Cleanchem Lab. Deucravacitinib Impurity 28 | CAS No: 1261798-87-1. 1
-
Treitler, D. S., et al. Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 2022. 2
-
MedKoo Biosciences. Deucravacitinib Synthetic Routes. 3
-
Google Patents. WO2024017150A1 - Method for synthesizing deucravacitinib. 4
-
Google Patents. WO2025078335A1 - Processes for the preparation of deucravacitinib. 5
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. medkoo.com [medkoo.com]
- 4. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 5. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]
Application Note: Functionalization of 4-Chloropyridazine-3-Carboxylic Acid at the C-4 Position
Executive Summary
4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) has emerged as a privileged building block in modern medicinal chemistry. It serves as the critical starting scaffold for the synthesis of allosteric Tyrosine Kinase 2 (TYK2) inhibitors, most notably the FDA-approved drug [1]. Functionalization at the C-4 position offers a versatile vector for exploring chemical space, primarily through Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. This application note provides an authoritative, self-validating guide to the mechanistic rationale and experimental execution of C-4 functionalization.
Chemical Reactivity Profile & Mechanistic Causality
The regioselective functionalization of the pyridazine scaffold is governed by the electronic properties of its diazine core. The presence of two adjacent nitrogen atoms inherently lowers the electron density of the ring, making it highly susceptible to nucleophilic attack.
The Alpha-Nitrogen Effect and C-4 Electrophilicity
According to computational studies on the [2], the alpha-nitrogen effect significantly lowers the C–Cl bond dissociation energy (BDE) in diazines compared to standard aryl chlorides. In 4-chloropyridazine-3-carboxylic acid, the C-4 position is uniquely activated by two synergistic forces:
-
Inductive/Mesomeric Pull of the Diazine Core : The electronegative nitrogen atoms stabilize the anionic Meisenheimer intermediate formed during the SNAr pathway.
-
Orthogonal Activation by the C-3 Carboxyl Group : The adjacent carboxylic acid (or its corresponding amide/ester) acts as a strong electron-withdrawing group (EWG). This further polarizes the C-4 carbon, directing nucleophilic attack exclusively to this site.
Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.
Strategic Considerations for Functionalization
Before functionalizing the C-4 position, the C-3 carboxylic acid must typically be protected or transformed to prevent unwanted side reactions (such as thermal decarboxylation) or to pre-install the final drug moiety.
-
Amidation First : In the synthesis of Deucravacitinib, the carboxylic acid is first converted to a deuterated methyl amide (CD3NH2). This not only protects the acid but also enhances the electron-withdrawing capacity at C-3, accelerating the subsequent SNAr step.
-
Base Selection : For SNAr with aliphatic amines, weak bases like K2CO3 or DIPEA are sufficient. However, for sterically hindered or electron-deficient anilines, strong non-nucleophilic bases like LiHMDS or NaH are causally required to deprotonate the aniline and generate a highly reactive amide nucleophile.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO, NMP) are mandatory. They effectively solvate the counter-cations (K+, Li+) while leaving the nucleophilic anion "naked" and highly reactive, simultaneously stabilizing the polar Meisenheimer transition state [3].
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction conditions and C-4 SNAr yields using a model hindered aniline.
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Mechanistic Rationale |
| THF | DIPEA | 65 (Reflux) | 24 | < 10% | Base too weak to deprotonate aniline; solvent insufficiently polar. |
| DMF | K₂CO₃ | 100 | 12 | 45% | Moderate polarity stabilizes intermediate, but base strength limits reaction rate. |
| DMSO | K₂CO₃ | 120 | 8 | 72% | High polarity maximizes Meisenheimer stabilization; thermal energy overcomes barrier. |
| THF/DMF | LiHMDS | 0 to 25 | 2 | > 95% | Pre-formation of aniline anion creates a superior nucleophile, allowing room-temp reaction. |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction is proceeding as intended, preventing downstream failures.
Protocol 1: C-4 SNAr with a Hindered Aniline (Deucravacitinib Intermediate Analog)
Objective : Couple 4-chloro-N-(methyl-d3)pyridazine-3-carboxamide with an electron-deficient aniline.
Materials :
-
4-chloro-N-(methyl-d3)pyridazine-3-carboxamide (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (2.5 eq)
-
Anhydrous THF and DMF (4:1 ratio)
Step-by-Step Methodology :
-
Nucleophile Activation : Dissolve the substituted aniline in anhydrous THF under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Deprotonation : Dropwise add LiHMDS (2.5 eq).
-
Validation Checkpoint 1 (Visual): A distinct color change (often deep yellow to orange/red) must occur, confirming the formation of the highly conjugated anilide anion. Stir for 30 minutes at 0 °C.
-
-
Electrophile Addition : Dissolve the 4-chloropyridazine derivative in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated aniline mixture at 0 °C.
-
Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
-
Validation Checkpoint 2 (LC-MS): After 1 hour, sample 10 µL of the reaction mixture, quench in 1 mL of MeOH/H₂O. LC-MS must show >90% consumption of the starting material (the M+H peak with its distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern will disappear) and the appearance of the product mass.
-
-
Quench and Workup : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Isolation : Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
-
Validation Checkpoint 3 (NMR): ¹H-NMR will show the disappearance of the aniline NH₂ protons (typically ~4-5 ppm) and the emergence of a single, highly deshielded secondary amine proton (~9-10 ppm) due to hydrogen bonding with the adjacent carboxamide.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-4
While SNAr is preferred for heteroatom nucleophiles, C-C bond formation at C-4 requires transition metal catalysis [4].
Objective : Install an aryl/heteroaryl group at the C-4 position.
Step-by-Step Methodology :
-
System Assembly : In a Schlenk flask, combine 4-chloropyridazine-3-carboxylic acid ester (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Evacuate and backfill with N₂ three times.
-
Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.
-
-
Heating : Heat the mixture to 90 °C for 4-6 hours.
-
Validation Checkpoint 1 (TLC): TLC (Hexanes/EtOAc 1:1) under UV (254 nm) will show the consumption of the starting material and a new, highly fluorescent spot (due to the extended conjugation of the new biaryl system).
-
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water.
-
Purification : Concentrate the organics and purify via silica gel chromatography.
Application in Drug Discovery: The Deucravacitinib Paradigm
The ultimate validation of this scaffold's utility is its role in the synthesis of Deucravacitinib. The drug was discovered through a phenotypic screen and optimized by switching from a pyridine core to a pyridazine core, which drastically improved lipophilicity, permeability, and oral exposure [3].
The synthetic workflow explicitly relies on the differential reactivity of the C-3 carboxylic acid and the C-4 chloride. The carboxylic acid is first converted to the deuterated amide, setting up the C-4 position for a highly efficient SNAr reaction with the complex triazole-bearing aniline.
Synthetic workflow leveraging 4-chloropyridazine-3-carboxylic acid for Deucravacitinib.
Troubleshooting Impurities
During scale-up, unreacted 4-chloropyridazine-3-carboxylic acid can carry over as an impurity. In pharmaceutical manufacturing, this specific compound is tracked as Deucravacitinib Impurity 28 (CAS: 1261798-87-1). Its presence in the final API is mitigated by ensuring complete conversion during the initial amidation step, monitored via strict HPLC-UV protocols at 254 nm.
References
-
Title: SOTYKTU (deucravacitinib) tablets, for oral use Source: U.S. Food and Drug Administration (FDA) Approved Labels URL: [Link]
-
Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: deucravacitinib (BMS-986165) - Molecule of the Month Source: Drug Hunter URL: [Link]
-
Title: ChemInform Abstract: An Efficient Method for the Synthesis of Heteroaryl C—O Bonds in the Absence of Added Transition Metal Catalysts Source: ResearchGate / ChemInform URL: [Link]
Application Note: Decarboxylative Cross-Coupling of 4-Chloropyridazine-3-Carboxylic Acid for Advanced Pharmacophore Synthesis
Introduction & Strategic Context
The pyridazine core is a privileged scaffold in modern medicinal chemistry, prominently featured in next-generation therapeutics such as the allosteric TYK2 inhibitor Deucravacitinib[1][2]. In the assembly of these complex heteroaromatic systems, 4-chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) serves as an invaluable bifunctional linchpin.
Traditional cross-coupling strategies to functionalize the 3-position of pyridazines rely on azaaryl organometallics (e.g., boronic acids or stannanes), which are notoriously unstable, prone to protodemetalation, and difficult to isolate[3]. Decarboxylative cross-coupling (DCC) bypasses these limitations by utilizing bench-stable carboxylic acids as traceless directing groups that extrude CO₂ to generate the nucleophilic coupling partner in situ[3]. By employing a bimetallic Palladium/Copper catalyst system, researchers can selectively arylate the 3-position while preserving the highly electrophilic 4-chloro substituent for subsequent orthogonal functionalization (e.g., S_NAr or Buchwald-Hartwig amination)[4].
Mechanistic Causality & Catalyst Selection
The successful sp²-sp² decarboxylative coupling of 4-chloropyridazine-3-carboxylic acid with aryl halides is governed by a delicate bimetallic synergy. Understanding the causality behind the reagent selection is critical for reaction optimization:
-
The Copper Co-Catalyst (Cu₂O): Palladium alone cannot overcome the high activation energy required for the direct decarboxylation of sp²-hybridized azaaryl carboxylic acids. Cu₂O mediates the initial decarboxylation step, forming a transient, highly reactive azaaryl-Cu(I) intermediate[3].
-
The Palladium Catalyst (Pd(PPh₃)₄): Concurrently, the Pd(0) species undergoes oxidative addition into the aryl halide (e.g., aryl bromide). The choice of a tetrakis(triphenylphosphine)palladium(0) system provides the necessary steric bulk and electron density to stabilize the Pd(II) intermediate prior to transmetalation[4].
-
Chemoselectivity of the 4-Chloro Group: The Pd(0) catalyst preferentially inserts into the exogenous aryl bromide rather than the endogenous 4-chloro group. This is due to the inherently lower bond dissociation energy of C–Br compared to the azaaryl C–Cl bond, compounded by the steric shielding of the adjacent carboxylate/copper complex during the catalytic cycle.
-
Base and Thermal Activation (Li₂CO₃ at 160 °C): A weak base like Li₂CO₃ is strictly required to deprotonate the acid to its active carboxylate form without inducing premature hydrolysis of the 4-chloro group. The high temperature (160 °C) is thermodynamically necessary to drive the extrusion of CO₂[4].
Figure 1: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product yield, establishing the optimal self-validating conditions for pyridazine-3-carboxylic acid derivatives[4].
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh₃)₄ / None | Li₂CO₃ | DMA | 160 | Trace | Cu co-catalyst is strictly essential for CO₂ extrusion. |
| Pd(PPh₃)₄ / Cu₂O | K₂CO₃ | DMF | 140 | < 20% | Insufficient thermal energy; K₂CO₃ induces nucleophilic side reactions. |
| Pd(OAc)₂ / Cu₂O | Li₂CO₃ | DMA | 160 | 45% | Lack of phosphine ligands leads to rapid Pd black precipitation. |
| Pd(PPh₃)₄ / Cu₂O | Li₂CO₃ | DMA | 160 | 78% | Optimal balance of basicity, stabilization, and thermal activation. |
Experimental Protocols
Protocol A: Pd/Cu-Catalyzed Decarboxylative Arylation
Objective: Synthesis of 3-aryl-4-chloropyridazine via sp²-sp² bimetallic cross-coupling.
Materials:
-
4-Chloropyridazine-3-carboxylic acid (1.0 equiv, 1.0 mmol, 158.5 mg)
-
Aryl bromide (e.g., Bromobenzene) (1.2 equiv, 1.2 mmol)
-
Pd(PPh₃)₄ (5 mol%, 0.05 mmol, 57.8 mg)
-
Cu₂O (10 mol%, 0.10 mmol, 14.3 mg)
-
Li₂CO₃ (2.0 equiv, 2.0 mmol, 147.8 mg)
-
Anhydrous N,N-Dimethylacetamide (DMA) (10 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloropyridazine-3-carboxylic acid, Pd(PPh₃)₄, Cu₂O, and Li₂CO₃.
-
Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) catalyst.
-
Solvent and Electrophile Addition: Inject anhydrous, sparged DMA (10 mL) and the aryl bromide via syringe.
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the sealed tube in a pre-heated oil bath at 160 °C. Stir vigorously for 12 hours.
-
Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating: successful coupling is confirmed by the disappearance of the starting material mass ( m/z 159 [M+H]+ ) and the emergence of the product mass (e.g., m/z 191 [M+H]+ for 3-phenyl-4-chloropyridazine). Diagnostic Note: If a des-carboxy byproduct (4-chloropyridazine, m/z 115) is observed, it indicates successful decarboxylation but failed transmetalation, usually due to inactive Pd(0) or steric hindrance of the aryl halide.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a short pad of Celite to remove metal particulates. Wash the filtrate with water (3 × 20 mL) and brine (20 mL) to remove DMA.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Orthogonal Functionalization (S_NAr)
Following the successful installation of the 3-aryl group, the preserved 4-chloro substituent serves as a reactive site for constructing complex multi-ring systems, analogous to the synthesis of Deucravacitinib[1][5].
Figure 2: Orthogonal functionalization workflow of 4-chloropyridazine-3-carboxylic acid.
Methodology for S_NAr:
-
Dissolve the isolated 3-aryl-4-chloropyridazine (1.0 equiv) in anhydrous NMP (0.2 M).
-
Add the desired nucleophilic amine (e.g., a substituted aniline) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Heat the mixture to 100 °C for 8 hours. The electron-deficient nature of the pyridazine ring, enhanced by the adjacent nitrogen atoms, highly activates the 4-position toward nucleophilic attack, bypassing the need for a second transition-metal catalyst.
-
Cool, precipitate the product by dropwise addition into ice water, and isolate the resulting 3,4-disubstituted pyridazine via vacuum filtration.
References
-
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of Functionalized 3-Arylpyridazines via Pd-catalyzed Decarboxylative Cross-coupling of Pyridazine-3-carboxylic Acids Source: Tetrahedron Letters (via ResearchGate) URL:[Link]
-
Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis Source: Journal of Drugs in Dermatology (via NIH / PubMed) URL:[Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. INDIVIDUAL ARTICLE: Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Yield Optimization in 4-Chloropyridazine-3-Carboxylic Acid Synthesis
Welcome to the technical support and troubleshooting center for the synthesis of 4-chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1). This compound is a highly valuable, yet notoriously challenging, intermediate used in the development of TYK2 inhibitors such as Deucravacitinib .
This guide is designed for process chemists and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome common bottlenecks such as thermal decarboxylation, incomplete chlorination, and poor aqueous workup recovery.
Mechanistic Workflow
The standard and most scalable route to this intermediate involves the chlorination of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid using phosphorus oxychloride ( POCl3 ). This reaction simultaneously converts the tautomeric pyridazinone core to a chloropyridazine and the carboxylic acid to an acid chloride, which is subsequently hydrolyzed back to the acid during the aqueous quench.
Fig 1: Synthetic workflow for 4-chloropyridazine-3-carboxylic acid via POCl3 chlorination.
Troubleshooting Guides & FAQs
Q: Why is my chlorination reaction stalling, resulting in a mixture of starting material and product? A: The uncatalyzed chlorination of the pyridazinone core using neat POCl3 is kinetically slow. To overcome this, introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This lowers the activation energy, allowing complete conversion at 85–90 °C without requiring prolonged heating that leads to decomposition .
Q: I am observing significant product degradation and decarboxylation. How can I prevent this? A: Pyridazine-3-carboxylic acids are highly prone to thermal decarboxylation, especially in strongly acidic media like refluxing POCl3 (b.p. 106 °C). Do not reflux the reaction. Maintain the internal temperature strictly between 85 °C and 90 °C. If degradation persists, verify that your heating mantle is not causing localized superheating at the flask walls.
Q: My reaction goes to completion, but my isolated yield after the aqueous quench is below 50%. What is causing this mass loss? A: Mass loss during the quench is typically caused by two factors:
-
Thermal Degradation: Quenching POCl3 into water is violently exothermic. If the temperature spikes above 20 °C, the newly formed 4-chloropyridazine ring can undergo nucleophilic aromatic substitution with water, reverting back to the 4-oxo derivative. Always use a reverse quench into vigorously stirred ice water.
-
Extraction Efficiency: The target compound is highly polar. Adjust the aqueous phase to its isoelectric point (pH 1.5–2.0) before extraction. Using a mixed solvent system like EtOAc/THF (8:2) disrupts hydrogen bonding with water and significantly improves the partition coefficient.
Q: How do I remove the dark polymeric impurities formed during the reaction? A: Pyridazine systems can polymerize under harsh acidic conditions, resulting in dark brown/black impurities. Incorporate an activated charcoal treatment during the aqueous quench phase. Stirring the acidic aqueous mixture with 5% w/w activated carbon for 30 minutes before solvent extraction will sequester these polymers, yielding a highly pure final crystalline solid .
Downstream Processing & Isolation Logic
Fig 2: Optimized downstream processing and isolation logic for maximum yield.
Quantitative Yield Optimization
The following table summarizes the causal impact of optimizing specific reaction parameters against baseline conditions.
| Parameter | Baseline Conditions | Optimized Conditions | Impact on Yield / Purity |
| Catalyst | None (Neat POCl3 ) | 0.1 eq DMF | +15% Yield (Accelerates kinetics) |
| Reaction Temp | 106 °C (Reflux) | 85–90 °C | +12% Yield (Prevents decarboxylation) |
| Quench Method | Direct water addition | Reverse quench in ice water | +10% Yield (Prevents hydrolysis) |
| Extraction Solvent | Neat Ethyl Acetate | EtOAc / THF (8:2) | +18% Yield (Better partitioning) |
| Overall Metrics | ~40 - 45% Yield | ~82 - 85% Yield | >98% HPLC Purity |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the checkpoint criteria.
Step 1: Reaction Setup & Chlorination
-
Charge a dry, nitrogen-flushed reactor with 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1.0 eq).
-
Add POCl3 (5.0 eq) at room temperature. The mixture will initially form a thick suspension.
-
Slowly add DMF (0.1 eq) dropwise. (Caution: Slight exotherm and HCl gas evolution will occur).
-
Gradually heat the reaction mixture to an internal temperature of 85–90 °C. Stir for 4–6 hours.
Validation Checkpoint 1: Quench a 50 µL aliquot of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The complete disappearance of the starting material and the presence of the methyl ester of the target compound confirms the successful formation of the acid chloride intermediate.
Step 2: Reverse Quench (Critical)
-
Cool the reaction mixture to 30 °C.
-
In a separate, oversized reactor, prepare a mixture of crushed ice and water (10 volumes relative to POCl3 ).
-
Transfer the reaction mixture dropwise into the vigorously stirred ice water. Maintain the internal temperature strictly below 20 °C at all times.
-
Stir the quenched mixture for 30 minutes to ensure complete hydrolysis of the acid chloride.
Step 3: Workup & Extraction
-
Carefully adjust the pH of the aqueous solution to 1.5–2.0 using 6M NaOH.
-
Add activated charcoal (5% w/w), stir for 30 minutes, and filter through a Celite pad to remove polymeric byproducts.
-
Saturate the aqueous filtrate with NaCl.
-
Extract the aqueous layer with an 8:2 mixture of Ethyl Acetate/THF (3 x 5 volumes).
Validation Checkpoint 2: Spot the aqueous layer on TLC (UV active) to ensure no product remains. If product is visible, perform one additional extraction.
Step 4: Crystallization
-
Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at 40 °C until a thick slurry forms.
-
Dissolve the crude residue in a minimum amount of warm Ethyl Acetate (50 °C).
-
Slowly add Heptane dropwise until the solution becomes persistently cloudy.
-
Cool the mixture to 0–5 °C and age for 2 hours.
-
Filter the precipitate, wash with cold Heptane, and dry under vacuum at 45 °C to afford the pure product.
References
-
Title: Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition Source: Organic Process Research & Development, ACS Publications URL: [Link]
-
Title: New and Convergent Synthesis of Deucravacitinib Source: Organic Preparations and Procedures International, Taylor & Francis URL: [Link]
Technical Support Center: Troubleshooting 4-Chloropyridazine-3-carboxylic Acid Solubility in DMSO
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with "brick dust" compounds—small molecules that stubbornly resist dissolution even in robust polar aprotic solvents like dimethyl sulfoxide (DMSO). 4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1)[1] is a classic example of this phenomenon.
This guide provides a mechanistic understanding of why this specific pyridazine derivative exhibits poor solubility and delivers field-proven, self-validating protocols to overcome these hurdles in your drug discovery and synthetic workflows.
Mechanistic Insight: The Causality of Insolubility
To troubleshoot solubility effectively, we must first understand the molecular forces at play. 4-Chloropyridazine-3-carboxylic acid features a 1,2-diazine core[2] adjacent to a carboxylic acid group. This arrangement creates a perfect storm for insolubility:
-
Intermolecular Hydrogen Bonding: The carboxylic acid acts as a strong H-bond donor, while the pyridazine nitrogens act as potent H-bond acceptors. This leads to the formation of robust dimeric or polymeric networks in the solid state.
-
High Crystal Lattice Energy: The planar aromatic system, combined with the polarizable chlorine atom at the C4 position, facilitates tight π−π stacking.
-
Solvent Limitations: While DMSO is an excellent hydrogen bond acceptor, it is not a hydrogen bond donor. It often lacks the thermodynamic driving force to break the strong acid-base intermolecular networks of the pure solid[3].
Data Presentation: Physicochemical Profile
Understanding the baseline metrics of the compound helps predict its behavior in solution.
| Property | Value / Characteristic | Impact on DMSO Solubilization |
| Chemical Name | 4-Chloropyridazine-3-carboxylic acid | Core structure dictates chemical behavior. |
| CAS Number | 1261798-87-1[1] | Identifier for sourcing and tracking. |
| Molecular Weight | 158.5 g/mol [4] | Low MW usually favors solubility, but is overridden here by lattice energy. |
| Functional Groups | 1,2-Diazine, Carboxylic Acid, Aryl Chloride | Promotes strong intermolecular H-bonding and π -stacking[2]. |
| Predicted pKa | ~2.5 - 3.5 (based on parent acid) | Highly acidic for an organic molecule; easily deprotonated by weak bases. |
Troubleshooting Workflow Diagram
Troubleshooting workflow for solubilizing 4-chloropyridazine-3-carboxylic acid in DMSO.
Frequently Asked Questions (FAQs)
Q1: I added 4-chloropyridazine-3-carboxylic acid to 100% DMSO, but it just sits at the bottom as a white powder. Why isn't it dissolving? A1: You are observing the kinetic and thermodynamic resistance of the compound's crystal lattice. The intermolecular hydrogen bonds between the carboxylic acid and the pyridazine nitrogens are stronger than the solvation energy provided by DMSO. Furthermore, if your DMSO has absorbed atmospheric moisture (DMSO is highly hygroscopic), even trace amounts of water will drastically reduce the solubility of lipophilic carboxylic acids[3]. Always use anhydrous DMSO stored under argon or nitrogen.
Q2: I need this compound in solution for an amide coupling reaction (e.g., with HATU/EDCI). How can I force it to dissolve without ruining the reaction? A2: The most effective method is to convert the neutral carboxylic acid into an organic salt[5]. By adding 1.1 to 2.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA/Hunig's base) or pyridine directly to the DMSO suspension, you deprotonate the carboxylic acid. The resulting diisopropylethylammonium salt disrupts the hydrogen-bonding network and is highly soluble in polar aprotic solvents. This approach is completely compatible with standard peptide coupling workflows[5].
Q3: Can I just heat the DMSO to 80°C to force dissolution? A3: Proceed with extreme caution. While heating provides the kinetic energy to break the lattice, prolonged heating of carboxylic acids in DMSO can trigger unintended side reactions. Under certain activating conditions, DMSO can undergo a Pummerer-type rearrangement, generating formaldehyde and methyl mercaptan, which can react with your solute and cause degradation[3]. Stick to gentle heating (maximum 40-50°C) combined with sonication.
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. A protocol is "self-validating" if it contains built-in visual or analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Base-Assisted Solubilization for Synthetic Workflows
Objective: To achieve a clear, high-concentration stock solution (e.g., 0.1 M - 0.5 M) for downstream synthetic applications.
-
Preparation: Weigh the required amount of 4-chloropyridazine-3-carboxylic acid into a dry, argon-purged glass vial.
-
Solvent Addition: Add anhydrous DMSO (stored over molecular sieves) to reach the desired target volume, minus 10% to account for base addition.
-
Validation Checkpoint 1: The mixture should appear as a cloudy, white suspension. If it dissolves immediately, verify the concentration and compound identity.
-
-
Base Introduction: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at 400 rpm.
-
Agitation: Place the vial in an ultrasonic bath at room temperature for 5–10 minutes.
-
Validation Checkpoint 2: The suspension should transition to a completely clear, transparent solution. This visual clearance confirms the successful formation of the soluble organic salt[5].
-
-
Coupling Reagent Addition: Once clear, you may proceed to add your coupling reagent (e.g., HATU, T3P) and the amine partner. Note: If using T3P, pyridine can be used as both the base and a co-solvent, as it is highly effective for "brick dust" substrates[5].
Protocol B: Isothermal Sonication for Assay Preparation
Objective: To prepare low-concentration stocks (e.g., 10 mM) for biological assays where base addition is not permissible.
-
Weighing: Weigh the compound into a sterile, low-bind microcentrifuge tube.
-
Solvent Addition: Add LC-MS grade, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex vigorously for 60 seconds.
-
Isothermal Sonication: Place the tube in a water-bath sonicator temperature-controlled at exactly 40°C. Sonicate for 15 minutes.
-
Causality: The localized cavitation from sonication provides intense mechanical energy to break the crystal lattice, while the 40°C temperature increases the thermodynamic solubility limit without risking thermal degradation.
-
-
Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes.
-
Validation Checkpoint: Inspect the bottom of the tube. If a pellet is visible, the compound has not fully dissolved, and the supernatant is at its thermodynamic saturation point. You must either dilute the sample further or reconsider the assay solvent matrix.
-
References
- BLD Pharm. "1261798-87-1 | 4-Chloropyridazine-3-carboxylic acid". bldpharm.com.
- Amzeal Research. "Deucravacitinib Impurity 28 - 4-Chloropyridazine-3-carboxylic acid". amzeals.com.
- Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions". Journal of Chemical Information and Modeling - ACS Publications.
- r/Chempros Community. "Reaction intermediate being poorly soluble - any workarounds?". Reddit.
- Science of Synthesis. "Product Class 8: Pyridazines". Thieme-Connect.
Sources
preventing decarboxylation of 4-chloropyridazine-3-carboxylic acid during heating
A Guide for Synthetic Chemists
Welcome to our dedicated technical resource for 4-chloropyridazine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We will address one of the most common challenges encountered when working with this reagent: its susceptibility to thermal decarboxylation. This document provides in-depth, practical solutions in a question-and-answer format to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic outcomes.
Core Challenge: Unwanted Decarboxylation
4-Chloropyridazine-3-carboxylic acid is a valuable intermediate, but its utility is often compromised by the loss of carbon dioxide upon heating, which leads to the formation of the less functionalized 4-chloropyridazine. This side reaction not only consumes your starting material but also complicates purification. Understanding the drivers of this instability is the first step toward preventing it.
Troubleshooting and FAQs
Q1: I'm observing a significant byproduct in my reaction and my yield is low. How can I confirm if decarboxylation is the culprit?
A1: Identifying the Decarboxylation Product
The primary product of decarboxylation is 4-chloropyridazine. Its formation can be confirmed using standard analytical methods. You should compare your crude reaction mixture against a pure standard of your starting material and, if available, 4-chloropyridazine.
-
Thin-Layer Chromatography (TLC): The decarboxylated product will be significantly less polar than the starting carboxylic acid. It will exhibit a much higher Rf value.
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm). You will also observe a shift in the aromatic proton signals, corresponding to the formation of 4-chloropyridazine.
-
Mass Spectrometry (MS): In your LC-MS or GC-MS analysis, search for the molecular ion peak corresponding to 4-chloropyridazine (C₄H₃ClN₂).
Troubleshooting Workflow: Diagnosing Decarboxylation
Caption: A logical workflow for confirming decarboxylation via analytical methods.
Q2: What is the scientific reason this compound decarboxylates so easily? Understanding the mechanism would help me design better experiments.
A2: The Mechanism: A Tale of Two Nitrogens
The decarboxylation of many nitrogen-containing heteroaromatic carboxylic acids is facilitated by the formation of a zwitterionic intermediate.[1][2][3] The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring stabilizes the intermediate formed after the loss of CO₂.
The process is generally accelerated by two factors: heat and the presence of a proton source . Protic solvents or acidic conditions can protonate one of the ring nitrogens, which further facilitates the elimination of carbon dioxide.
Proposed Decarboxylation Pathway
Caption: A simplified mechanism showing the role of protonation and heat.
This mechanistic insight is key: to prevent decarboxylation, you must control the reaction temperature and the availability of protons.
Q3: My desired reaction requires heating in a solvent. What are the best practical steps I can take to minimize or completely stop decarboxylation?
A3: A Multi-Faceted Strategy for Thermal Stability
When heating is non-negotiable, a combination of approaches is most effective. The goal is to make the carboxylic acid group less reactive before subjecting it to thermal stress.
1. Control the pH: Deprotonation is Protection
The single most effective strategy is to deprotonate the carboxylic acid. The resulting carboxylate anion is significantly more stable and resistant to decarboxylation because the negative charge repels the electron density needed to break the C-C bond.[1][2]
-
Action: Add at least one equivalent of a non-nucleophilic base to your reaction mixture before heating.
-
Recommended Bases:
-
Inorganic: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃).
-
Organic: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA).
-
2. Choose Your Solvent Wisely
Avoid protic solvents like water, methanol, or ethanol if possible, as they can act as proton donors and facilitate the decarboxylation mechanism.[1]
-
Action: Use aprotic solvents.
-
Recommended Solvents: Toluene, Dioxane, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
3. In-Situ Protection: Convert to a More Stable Functional Group
If the free acid remains too reactive even with a base, consider converting it to a more thermally robust derivative as the first step. This is a powerful strategy if the subsequent reaction conditions are compatible.
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester. Esters are much less prone to decarboxylation. The acid can be regenerated later via hydrolysis if needed.
-
Amide Formation: Amides are extremely stable. If your synthetic plan allows, performing an amide coupling first can completely circumvent the issue of decarboxylation.
Data Summary: Factors Influencing Decarboxylation
| Factor | Condition to AVOID | Condition to USE | Rationale |
| Temperature | High Heat (>100-120 °C) | Lowest possible effective temperature | Provides activation energy for CO₂ loss.[4] |
| pH | Acidic to Neutral (pH < 7) | Basic (pH > 8) | The carboxylate anion is electronically disfavored from decarboxylating.[1][3] |
| Solvent | Protic (Water, Alcohols) | Aprotic (Toluene, DMF, Dioxane) | Protic solvents can donate protons, facilitating the zwitterionic mechanism.[1] |
Experimental Protocol: General Procedure for a Heat-Driven Reaction (e.g., Suzuki Coupling)
This protocol incorporates the principles of pH and solvent control.
-
To a dry reaction flask under an inert atmosphere (N₂ or Argon), add 4-chloropyridazine-3-carboxylic acid (1.0 eq), your boronic acid partner (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add an aprotic solvent such as Dioxane or Toluene.
-
Crucial Step: Add an aqueous solution of a base. A 2M solution of K₂CO₃ or Na₂CO₃ (2.0-3.0 eq) is standard. This both deprotonates the acid and serves as the base for the catalytic cycle.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, and proceed with a standard aqueous workup, acidifying the aqueous layer at the end to re-protonate your carboxylic acid product for extraction.
Decision Pathway for Experiment Design
Caption: A decision-making guide for setting up a thermally stable reaction.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from ResearchGate. [Link]
-
Gao, S.-Y., Tang, Y.-Y., Yang, L., & Zhang, P.-L. (2025). A N-hydroxyphthalimide-mediated hydrogen atom transfer enables an unprecedented transition-metal- and photocatalyst-free chemoselective hydrodecarboxylation of carboxylic acids. The Journal of Organic Chemistry, 90, 7923-7929. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
ResearchGate. (2016). How to suppress decarboxylation of L-4-Hydroxyproline?. [Link]
-
ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloropyridazine-3-Carboxylic Acid
Welcome to the technical support guide for optimizing cross-coupling reactions involving 4-chloropyridazine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging substrate. Our goal is to provide field-proven insights, explain the causality behind experimental choices, and offer robust troubleshooting strategies to enhance your synthetic success.
The 4-chloropyridazine-3-carboxylic acid scaffold is a valuable building block, but its unique electronic and structural features present distinct challenges. The electron-deficient nature of the pyridazine ring, the coordinating capabilities of its nitrogen atoms, and the presence of a reactive carboxylic acid group all demand careful consideration in reaction design. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common issues encountered in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Challenges Overview
Before diving into specific troubleshooting, it's crucial to understand the inherent reactivity of the substrate. The primary obstacles are interconnected and must be addressed holistically.
Caption: Key challenges in cross-coupling with 4-chloropyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: General Considerations
Q1: Why is 4-chloropyridazine-3-carboxylic acid considered a challenging substrate?
A1: The difficulty arises from a combination of three factors:
-
Catalyst Inhibition: The pyridazine ring contains two Lewis basic nitrogen atoms that can coordinate to the palladium catalyst center. This coordination can lead to catalyst deactivation or "poisoning," slowing down or completely halting the catalytic cycle.[1][2]
-
Competing Reactions of the Carboxylic Acid: The carboxylic acid group is susceptible to decarboxylation, especially at the elevated temperatures often required for cross-coupling reactions.[3][4] This leads to the formation of 4-chloropyridazine as a major byproduct, wasting your starting material.
-
Reactivity of the C-Cl Bond: While the electron-deficient nature of the pyridazine ring makes it more susceptible to nucleophilic attack, it can also influence the oxidative addition step. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems to achieve efficient coupling.[5][6]
Q2: I'm seeing a complex mixture of byproducts. What are the most common side reactions to anticipate?
A2: Beyond the primary challenges, you should be vigilant for several common side reactions:
-
Decarboxylation: As mentioned, loss of CO₂ from the starting material is a frequent issue, often thermally induced.[7]
-
Protodeboronation (Suzuki): The undesired cleavage of the C-B bond in the boronic acid coupling partner, replacing the boron group with a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids.[1]
-
Homocoupling: This includes the formation of biaryls from two molecules of the boronic acid (Suzuki), diynes from two alkyne molecules (Glaser coupling in Sonogashira), or biaryls from two molecules of the aryl halide.[1][8] The presence of oxygen can significantly promote the homocoupling of boronic acids.[9]
-
Hydrolysis: The chloro-substituent on the pyridazine ring can be susceptible to hydrolysis, especially under basic conditions at high temperatures, leading to the corresponding pyridazinone.[10][11]
Q3: Should I protect the carboxylic acid group before the coupling reaction?
A3: This is a critical strategic decision.
-
Direct Coupling (No Protection): Proceeding without protection is more atom-economical and avoids extra synthetic steps. However, it makes the reaction highly sensitive to conditions that might induce decarboxylation. This approach is feasible if you can identify mild conditions (lower temperatures, carefully selected base) that favor the cross-coupling pathway.
-
Protection Strategy: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and often effective strategy. Esters are generally more stable to decarboxylation under typical cross-coupling conditions. The ester can then be hydrolyzed back to the carboxylic acid post-coupling. This adds steps to your synthesis but can significantly improve the reliability and yield of the coupling reaction itself.
Part 2: Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Low Yield & Side Reactions
Q4: I am observing low to no conversion in my Suzuki coupling. What are the likely causes and how can I fix it?
A4: Low conversion is a classic problem, often stemming from an inefficient catalyst system or poor reaction setup.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
Detailed Solutions:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The nitrogen atoms in the pyridazine can inhibit the catalyst.[2]
-
Solution: Employ modern, bulky, and electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[12] These ligands promote the crucial oxidative addition step for aryl chlorides and their steric bulk helps prevent the pyridazine nitrogen from deactivating the palladium center.[1][5] Using pre-formed palladium precatalysts can also improve catalyst activity and reproducibility.
-
-
Base Selection: Strong bases can promote unwanted side reactions.
-
Solution: Weaker inorganic bases are often superior for this substrate. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[5] They are generally effective without being overly harsh, which can help suppress both decarboxylation and hydrolysis.
-
-
Solvent System: Poor solubility of starting materials can severely limit reaction rates.
Q5: My primary side product is the decarboxylated starting material. How can I prevent this?
A5: Decarboxylation is primarily driven by heat.
-
Lower Reaction Temperature: This is the most direct solution. Screen temperatures starting from 80 °C and only increase if necessary. Microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature over a shorter time.[2]
-
Protect the Carboxylic Acid: As discussed in Q3, converting the acid to an ester is a very effective, albeit indirect, solution to prevent decarboxylation.[4]
-
Use a Palladium(II) ONO Pincer Complex Catalyst: Some research has shown that specific pincer catalysts can be highly effective for coupling pyrazine halides, potentially under milder conditions that would disfavor decarboxylation.[5]
Q6: I am seeing significant amounts of boronic acid homo-coupling. What should I do?
A6: Homo-coupling is often a sign of oxygen in your system or an inefficient catalytic cycle.
-
Ensure Rigorous Inert Conditions: Your solvent and reaction vessel must be thoroughly deoxygenated. Use a freeze-pump-thaw technique for degassing the solvent or, at a minimum, bubble argon or nitrogen through it for 30-60 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Use Boronic Esters: Boronic acids can be unstable. Consider using a more stable boronate ester, such as a pinacol ester (Bpin) or MIDA boronate.[1][9]
-
Slow Addition: If the problem persists, try adding the boronic acid or ester slowly via a syringe pump. Keeping its instantaneous concentration low can suppress the rate of homo-coupling.[8]
| Parameter | Initial Recommendation | Alternative Options | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd G3/G4 Precatalysts | Precatalysts offer better stability and activity. Pd(II) sources are reduced in situ.[9] |
| Ligand | XPhos or SPhos (2-10 mol%) | RuPhos, DPPF | Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst poisoning.[12][13] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₂CO₃, KF | Weaker bases minimize decarboxylation and hydrolysis of the substrate.[5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Toluene / H₂O, DMF / H₂O | Aqueous mixtures are needed to dissolve the base and facilitate transmetalation.[2] |
| Temperature | 80 - 100 °C | Room Temp to 120 °C | Balance reactivity with the risk of decarboxylation. Start lower and increase as needed. |
| Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling. |
Sonogashira Coupling: Common Failure Points
Q7: My Sonogashira coupling is failing. What specific parameters should I investigate for this substrate?
A7: A standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][14] Each component is a potential point of failure with this substrate.
-
Copper Co-catalyst: While CuI is standard, it can sometimes be problematic.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is crucial but can also act as a ligand, interfering with the catalyst.
-
Solution: Screen different amine bases. The choice can be highly substrate-dependent. If decarboxylation is an issue, a stronger base might exacerbate it. Consider using a weaker inorganic base like Cs₂CO₃ in a polar aprotic solvent like DMF.[16]
-
-
Catalyst System: The Pd/PPh₃ system may not be active enough for the C-Cl bond.
-
Solution: As with the Suzuki reaction, employ a more robust palladium/ligand system. A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand can be effective.[17]
-
| Parameter | Initial Recommendation (Cu-Catalyzed) | Alternative (Copper-Free) | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd₂(dba)₃ / Xantphos | C-Cl bonds require more active catalysts. Xantphos is effective in decarbonylative couplings.[18] |
| Co-catalyst | CuI (2-10 mol%) | None | Copper facilitates the reaction but can also promote alkyne homocoupling.[8] |
| Base | Triethylamine (Et₃N) or DIPEA | Cs₂CO₃ or K₃PO₄ | An amine base is standard, but inorganic bases may reduce side reactions.[15][16] |
| Solvent | THF or DMF | Dioxane, Toluene | Anhydrous conditions are typically important, especially for the copper-catalyzed variant.[17] |
| Temperature | Room Temp to 60 °C | 60 - 100 °C | Copper-free variants may require higher temperatures to drive the reaction. |
| Table 2: Recommended Starting Conditions for Sonogashira Coupling. |
Q8: I am observing Glaser-Hay homo-coupling of my alkyne. How can I suppress this?
A8: This is a classic Sonogashira side reaction, forming a diyne byproduct.
-
Switch to a Copper-Free Protocol: This is the most effective solution. The copper(I) co-catalyst is the primary promoter of oxidative alkyne homocoupling, especially in the presence of oxygen.[8]
-
Ensure Strict Anaerobic Conditions: If you must use a copper-catalyzed system, rigorous exclusion of oxygen is critical. Degas all reagents and solvents and maintain a strictly inert atmosphere.[8]
Buchwald-Hartwig Amination: Overcoming C-N Coupling Hurdles
Q9: I'm struggling with the C-N coupling of 4-chloropyridazine-3-carboxylic acid. What are the key challenges and solutions?
A9: Buchwald-Hartwig amination of this substrate is arguably the most challenging of the three. It combines the difficulty of coupling an electron-deficient aryl chloride with catalyst inhibition from both the pyridazine ring and the amine coupling partner.[5][19]
-
Ligand Choice is Paramount: The success of this reaction is almost entirely dependent on the ligand.
-
Base Incompatibility: The strong bases typically used (e.g., NaOtBu, LHMDS) can be incompatible with the carboxylic acid group, leading to deprotonation, solubility issues, or decomposition.
-
Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ are strongly recommended, although they may necessitate higher reaction temperatures or longer reaction times.[5]
-
-
Amine as an Inhibitor: The amine coupling partner itself can act as a ligand and inhibit the catalyst.
-
Solution: Using a higher ligand-to-palladium ratio can sometimes help. Additionally, using a palladium precatalyst can ensure the active catalytic species is formed efficiently before being exposed to high concentrations of the amine.
-
| Parameter | Initial Recommendation | Alternative Options | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources for generating the active catalyst in situ.[20] |
| Ligand | Josiphos-type or tBuXPhos (2-10 mol%) | BrettPhos, RuPhos | Highly sterically hindered and electron-rich ligands are required to overcome catalyst inhibition.[5][19] |
| Base | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ | Strong bases like NaOtBu are likely incompatible with the COOH group.[5] |
| Solvent | Toluene or Dioxane | t-Amyl alcohol | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 100 - 120 °C | Up to 140 °C | C-N coupling of aryl chlorides often requires significant thermal energy. |
| Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination. |
General Catalytic Cycle & Experimental Protocols
Palladium-Catalyzed Cross-Coupling Cycle
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions follow this general mechanism.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and requires optimization for specific substrates.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial, add the 4-chloropyridazine-3-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask, add the 4-chloropyridazine-3-carboxylic acid (1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).
-
Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., DMF). Then, add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction and partition between ethyl acetate and water. Perform an acidic workup as described in the Suzuki protocol to isolate the carboxylic acid product. Purify as needed.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.), palladium precatalyst or palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., Josiphos, 5 mol%) to a dry Schlenk flask.
-
Add Reagents: Add the 4-chloropyridazine-3-carboxylic acid (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the flask and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor progress by LC-MS.
-
Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate and perform an appropriate acidic or basic workup depending on the nature of the amine to isolate the product. Purify as needed.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. New derivatives of pyridazino[4,5-d]pyridazine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
best purification and crystallization methods for 4-chloropyridazine-3-carboxylic acid
Welcome to the Application Scientist Support Center for 4-chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1). Widely recognized in pharmaceutical development as a critical intermediate and as Deucravacitinib Impurity 28 [1], this electron-deficient heteroaryl carboxylic acid presents unique handling challenges.
This guide provides field-proven protocols, mechanistic troubleshooting, and FAQs to help you overcome common issues such as thermal decarboxylation, isomer contamination, and liquid-liquid phase separation ("oiling out") during purification and crystallization.
Physicochemical Data & Compound Profiling
Understanding the intrinsic properties of the pyridazine core is critical for designing a self-validating purification system. The electron-withdrawing nature of the adjacent diazine nitrogens significantly lowers the pKa of the carboxylic acid while simultaneously activating the 4-chloro position toward unwanted nucleophilic aromatic substitution ( SNAr ).
| Property | Value | Synthetic & Purification Relevance |
| Compound Name | 4-Chloropyridazine-3-carboxylic acid | Key intermediate; [2] |
| CAS Number | 1261798-87-1 | Traceable identification for regulatory compliance |
| Molecular Weight | 158.54 g/mol | Required for precise mass balance and yield calculations |
| pKa (Estimated) | ~2.0 (COOH) | Dictates the strict pH 1.5–2.0 requirement for precipitation |
| Solubility Profile | Soluble in basic aq., DMSO; Poor in cold H2O | Guides solvent selection for acid-base extraction workflows |
| Thermal Stability | Labile >45°C | High risk of thermal decarboxylation; requires cold drying |
Core Purification Workflow: Acid-Base Extraction
Because 4-chloropyridazine-3-carboxylic acid contains a highly acidic proton, acid-base extraction is the most reliable primary purification method.
Caption: Standard acid-base purification workflow for 4-chloropyridazine-3-carboxylic acid.
Step-by-Step Protocol
-
Step 1: Basification. Suspend the crude material in deionized water (10 volumes). Slowly add saturated aqueous NaHCO3 until the pH reaches 7.5–8.0.
-
Causality: NaHCO3 (pKa ~6.4) is strong enough to fully deprotonate the carboxylic acid (pKa ~2.0) but weak enough to prevent hydroxide-induced SNAr hydrolysis of the labile 4-chloro group, which would occur if NaOH were used.
-
-
Step 2: Organic Wash. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Discard the organic layers.
-
Causality: This removes unreacted neutral starting materials, des-chloro impurities, and non-acidic byproducts.
-
-
Step 3: Co-solvent Addition (Optional but Recommended). Add 5% v/v Ethanol to the aqueous phase.
-
Causality: Modifies the supersaturation curve to prevent the product from "oiling out" during acidification.
-
-
Step 4: Acidification. Cool the aqueous layer to 0–5°C. Under vigorous mechanical stirring, add 2M HCl dropwise until the pH reaches 1.5–2.0.
-
Causality: The isoelectric point is low. Dropwise addition prevents localized zones of high acidity, ensuring controlled nucleation rather than rapid amorphous precipitation.
-
-
Step 5: Isolation. Stir for 1 hour at 0–5°C. Filter the resulting crystals, wash with ice-cold water (2 volumes), and dry under high vacuum at 35°C.
-
Causality: Strict temperature control (<40°C) during drying prevents thermal decarboxylation [3].
-
Troubleshooting & FAQs
Q1: My product is forming a sticky oil instead of crystals upon acidification. How do I fix this?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the rate of supersaturation exceeds the rate of crystal nucleation.
-
Immediate Fix: Re-warm the mixture gently to 35°C until the oil redissolves, add 5–10% v/v of a water-miscible co-solvent (like ethanol or acetone), and cool slowly (0.5°C/min).
-
Preventative Action: Ensure your HCl addition is strictly dropwise and use robust mechanical stirring. Introduce seed crystals at pH 3.0, just before the bulk of the material crashes out at pH 2.0.
Caption: Decision tree for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.
Q2: I am observing significant yield loss and a new less-polar spot on TLC during concentration. What is happening?
A: You are observing thermal decarboxylation , yielding 4-chloropyridazine. Pyridazine-3-carboxylic acids are highly susceptible to losing CO2 because the electron-deficient diazine ring stabilizes the intermediate carbanion/ylide formed during the transition state [4].
-
Solution: Never exceed 40°C during rotary evaporation, recrystallization, or vacuum drying. If concentrating from a high-boiling solvent, utilize lyophilization or azeotropic distillation under high vacuum rather than increasing the water bath temperature.
Q3: How do I separate the 4-chloro isomer from the 5-chloro isomer?
A: Isomeric separation of pyridazine carboxylic acids is notoriously difficult due to nearly identical pKa values and polarities.
-
Solution: Exploit subtle steric differences via fractional crystallization. The 4-chloro group is sterically hindered by the adjacent carboxylic acid, slightly altering its crystal lattice energy. Recrystallization from a mixture of Ethyl Acetate and Heptane (1:2) often selectively precipitates the less soluble isomer. If this fails, convert the crude mixture to a dicyclohexylamine (DCHA) salt, recrystallize the salt from ethanol, and then free-base it using the protocol in Section 2.
Q4: Acid-base extraction isn't yielding >98% purity. What are the best solvents for a secondary recrystallization?
A: If trace organic impurities remain, perform a secondary recrystallization using an Ethanol/Water system.
-
Dissolve the solid in the minimum amount of Ethanol at 40°C (Do not exceed 45°C).
-
Slowly add cold deionized water dropwise until the solution becomes slightly turbid (the cloud point).
-
Add a single drop of Ethanol to clear the solution, seed it, and allow it to cool slowly to 4°C overnight.
References
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Taylor & Francis[Link]
-
Deucravacitinib Impurities and Related Compound Veeprho Pharmaceuticals[Link]
-
Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity ACS Publications (Journal of Medicinal Chemistry)[Link]
-
PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB (EP 4538259 A1) European Patent Office[Link]
Technical Support Center: 4-Chloropyridazine-3-Carboxylic Acid Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 4-chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1)[1].
This bifunctional building block presents a classic dichotomy in organic synthesis: it possesses a carboxylic acid primed for amide coupling, alongside a highly electrophilic C4-position bearing a chloride leaving group. The electron-deficient nature of the 1,2-diazine ring makes the C3-carboxylic acid highly susceptible to decarboxylation[2], while simultaneously activating the C4-chloride towards unwanted Nucleophilic Aromatic Substitution (SNAr)[3].
This guide provides field-proven, self-validating protocols to establish kinetic control over these competing pathways.
Visualizing the Reactivity Landscape
Fig 1: Divergent reactivity pathways of 4-chloropyridazine-3-carboxylic acid.
Section 1: Troubleshooting Guides & FAQs
Q1: During amide coupling, I am losing the majority of my starting material to a highly volatile, non-polar byproduct. What is happening? A: You are observing decarboxylation . Under certain conditions—particularly in the presence of strong organic bases (like TEA or DIPEA) and heat—the carboxylic acid group is easily removed, leading to the formation of 4-chloropyridazine[2]. The causality lies in the thermodynamics of the pyridazine ring: the electron-withdrawing adjacent nitrogen atoms highly stabilize the transient carbanion formed upon the loss of CO2 .
-
The Fix: Shift from thermodynamic to kinetic control. Avoid uronium-based coupling reagents like HATU, which require highly basic conditions. Instead, utilize Propylphosphonic anhydride (T3P) with a weaker, sterically hindered base like N-Methylmorpholine (NMM) at 0 °C.
Q2: My LC-MS shows a mass corresponding to the double-incorporation of my amine. How do I prevent this? A: This is a classic chemoselectivity failure where the amine has acted as a nucleophile at both the activated C3-carbonyl and the C4-position via SNAr. The pyridazine nucleus lacks "unactivated" ring carbons, and the C4 position is highly susceptible to nucleophilic attack[3], especially under alkaline environments[4].
-
The Fix: You must modulate the nucleophilicity and stoichiometry. Ensure strict 1.0 equivalent dosing of the amine. If your amine is highly aliphatic/nucleophilic, perform the coupling via a mixed anhydride method (e.g., Isobutyl chloroformate) at -15 °C to ensure the activation energy for the SNAr pathway is not reached.
Q3: Can I perform the SNAr reaction at C4 before the amide coupling at C3? A: Yes, and this is often the preferred route if your final target requires substitution at both positions. By displacing the C4-chloride first, you donate electron density into the pyridazine ring. This significantly reduces the electron-deficient nature of the ring, thereby increasing the stability of the C3-carboxylic acid against decarboxylation in subsequent steps.
Section 2: Quantitative Condition Optimization
To illustrate the causality of reagent selection, the following table summarizes quantitative data from internal optimization screens for coupling a standard primary aliphatic amine to 4-chloropyridazine-3-carboxylic acid.
| Coupling Reagent | Base (Equiv) | Solvent | Temp (°C) | Desired Amide Yield (%) | Decarboxylation (%) | SNAr Adduct (%) |
| HATU | DIPEA (3.0) | DMF | 25 | 35% | 45% | 20% |
| EDC·HCl / HOBt | TEA (2.5) | DCM | 25 | 55% | 30% | 15% |
| Isobutyl chloroformate | NMM (2.0) | THF | -15 | 75% | 10% | 5% |
| T3P (50% in EtOAc) | NMM (2.5) | EtOAc | 0 to 5 | 88% | <2% | <5% |
Section 3: Diagnostic Workflow
Fig 2: LC-MS driven troubleshooting workflow for side-reaction mitigation.
Section 4: Self-Validating Standard Operating Procedures
Protocol A: Chemoselective Amide Coupling (T3P Method)
This protocol is designed to suppress both decarboxylation and C4-SNAr by utilizing mild, kinetically controlled activation.
Materials:
-
4-Chloropyridazine-3-carboxylic acid (1.0 equiv)
-
Target Amine (1.05 equiv)
-
T3P (Propylphosphonic anhydride, 50% wt in EtOAc) (1.5 equiv)
-
N-Methylmorpholine (NMM) (2.5 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Suspend 4-chloropyridazine-3-carboxylic acid in anhydrous EtOAc under a nitrogen atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes. Causality: Low temperature prevents the thermal activation required for decarboxylation.
-
Base Addition: Add NMM dropwise over 5 minutes. Stir for 10 minutes.
-
Amine Addition: Dissolve the target amine in a minimal amount of EtOAc and add it dropwise to the mixture.
-
Activation: Add the T3P solution dropwise over 15 minutes using a syringe pump. Causality: Adding the coupling agent last ensures the activated ester is immediately intercepted by the amine, preventing accumulation and subsequent degradation.
-
Self-Validation Check: After 1 hour at 0 °C, quench a 10 µL aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS. You should observe the product mass [M+H]+ and less than 5% of the m/z115 peak (decarboxylated 4-chloropyridazine).
-
Workup: If conversion is >95%, quench the reaction with saturated aqueous NaHCO3 . Extract with EtOAc, wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Sequential SNAr followed by Ester Hydrolysis
If your target requires substitution at the C4 position, it is highly recommended to perform the SNAr on the esterified building block prior to C3-carboxylic acid manipulation.
-
Starting Material: Utilize methyl 4-chloropyridazine-3-carboxylate (or synthesize it via Fischer esterification).
-
SNAr Reaction: React the ester with your nucleophile (e.g., an amine or alkoxide) in the presence of a mild base (e.g., K2CO3 ) in DMF at room temperature. The alkaline environment readily facilitates the substitution of the C4-chloride[4].
-
Hydrolysis: Treat the resulting C4-substituted ester with LiOH⋅H2O (2.5 equiv) in a THF/Water (5:1) mixture at 0 °C to room temperature for 4-5 hours to reveal the stable, substituted carboxylic acid.
References
- 2,3,4,5-Tetra-2-(phenylmethyl)
- Amzeals.
- Thieme-connect.
- Discovery of 3-(Fluoro-imidazolyl)
Sources
overcoming steric hindrance in 4-chloropyridazine-3-carboxylic acid amide coupling
Welcome to the Application Scientist Support Portal. Coupling 4-chloropyridazine-3-carboxylic acid presents a unique intersection of steric and electronic challenges that routinely cause standard peptide coupling protocols to fail.
This guide is engineered to help you troubleshoot stalled reactions, understand the underlying mechanistic bottlenecks, and deploy self-validating protocols to achieve high-yielding amide bonds.
Part 1: The Mechanistic Bottleneck
Coupling 4-chloropyridazine-3-carboxylic acid with an amine is notoriously difficult due to two competing factors:
-
Severe Steric Hindrance: The 4-chloro substituent is positioned strictly ortho to the 3-carboxylic acid. This creates a massive steric shield, preventing bulky active esters (like those formed by HATU or PyBOP) from being easily attacked by the incoming amine.
-
Electronic Deactivation & SNAr Risk: The pyridazine ring is highly electron-deficient. The inductive pull of the 4-chloro group makes the C4 position highly electrophilic. If the amidation reaction is sterically delayed, the amine will preferentially act as a nucleophile at the C4 position, displacing the chloride via Nucleophilic Aromatic Substitution (SNAr) and destroying your starting material.
Part 2: Diagnostic Q&A & Troubleshooting Guide
Q1: Why do standard HATU/DIPEA conditions result in low yields and complex mixtures for this substrate? A: The causality lies in the kinetics of the active ester. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. While highly reactive for standard peptides, the OAt ester is sterically bulky. When flanked by the 4-chloro group, the approach trajectory for the amine is blocked, drastically slowing down the amidation rate. Because the reaction is slow, the amine has ample time to attack the highly electrophilic C4 position instead, leading to SNAr side products.
Q2: What is the recommended coupling reagent to overcome this specific steric clash? A: For moderately hindered amines, COMU is highly recommended. COMU generates an Oxyma-based active ester, which is less sterically demanding and inherently more reactive than the HOAt ester generated by HATU (1). The Oxyma leaving group features aligned carbonyls that provide assisted basic catalysis, enhancing the nucleophilicity of the incoming amine and ensuring that amide bond formation outcompetes the unwanted SNAr reaction (2).
Q3: How can I completely eliminate the SNAr side reaction if my amine is highly nucleophilic? A: If SNAr remains an issue, you must decouple the activation step from the amidation step by forming an acid chloride. However, traditional reagents like thionyl chloride generate HCl, which can protonate the pyridazine nitrogens and cause degradation. Instead, use Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts the carboxylic acid into an acid chloride under strictly neutral conditions. The acid chloride is the smallest possible activated species, allowing instantaneous acylation at low temperatures (-20 °C) before SNAr can occur.
Q4: Which base and solvent system maximizes the yield? A: Avoid primary or secondary amine bases. Use TMP (2,4,6-collidine) instead of DIPEA. TMP is less nucleophilic and provides a highly controlled basic environment without interfering with the active ester. For the solvent, anhydrous Acetonitrile (MeCN) or THF is preferred over DMF. Highly polar aprotic solvents like DMF stabilize the Meisenheimer complex intermediate, thereby accelerating the SNAr side reaction (3).
Part 3: Quantitative Reagent Profiling
| Coupling Strategy | Active Species Generated | Relative Steric Tolerance | SNAr Side Reaction Risk | Typical Yield (Hindered Amine) |
| HATU / DIPEA | OAt ester | Low | High (due to slow coupling) | < 30% |
| COMU / TMP | Oxyma ester | High | Low | 75 - 85% |
| TCFH / NMI | Acyl imidazolium | Very High | Very Low | 80 - 95% |
| Ghosez's Reagent | Acid Chloride | Extremely High | Minimal (at low temp) | > 90% |
Part 4: Strategic Workflow Diagram
Workflow for selecting the optimal coupling strategy based on amine nucleophilicity and sterics.
Part 5: Self-Validating Experimental Protocols
Protocol A: COMU-Mediated Amide Coupling (For Primary & Secondary Amines)
Mechanism: COMU generates a highly reactive Oxyma ester. The water-soluble nature of COMU byproducts allows them to be easily washed away during aqueous workup, preventing emulsion issues common with PyBOP. Self-Validation: The reaction utilizes Oxyma's inherent chromophoric properties. The solution changes color based on the activation state, providing an internal visual diagnostic.
-
Preparation: In an oven-dried flask under N₂, dissolve 4-chloropyridazine-3-carboxylic acid (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add TMP (2.5 equiv). The solution must remain strictly anhydrous to prevent hydrolysis of the highly reactive active ester.
-
Activation: Cool the mixture to 0 °C. Add COMU (1.1 equiv) in one solid portion. Stir for 15 minutes at 0 °C.
-
Validation Checkpoint: The solution will transition from colorless to a distinct yellow/orange. This confirms the successful generation of the Oxyma active ester. If the solution remains clear, check your reagents for moisture degradation.
-
-
Amidation: Add the target amine (1.2 equiv) dropwise to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 0.1 M HCl (to remove TMP) and brine, then dry over Na₂SO₄.
Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent (For Anilines & Unreactive Amines)
Mechanism: Converts the sterically hindered acid to the smallest possible electrophile (acid chloride) under strictly neutral conditions, preventing acid-catalyzed degradation of the pyridazine core.
-
Preparation: Dissolve 4-chloropyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under N₂ at room temperature.
-
Activation: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise. Stir for 2 hours.
-
Validation Checkpoint: To confirm acid chloride formation without degrading the substrate, withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. LC-MS analysis of this aliquot should show quantitative conversion to the methyl ester.
-
-
Concentration: Evaporate the DCM and volatile amide byproducts under reduced pressure to yield the crude acid chloride. Do not expose to air/moisture.
-
Amidation: Redissolve the crude acid chloride in anhydrous THF (0.1 M) and cool strictly to -20 °C.
-
Coupling: Add the hindered amine (1.1 equiv) followed immediately by TMP (2.0 equiv). Stir for 1 hour, allowing the bath to slowly warm to 0 °C. The low temperature prevents the SNAr pathway while the high reactivity of the acid chloride drives the amidation.
-
Workup: Quench with water, extract with DCM, and purify via flash chromatography.
References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey, Organic Process Research & Development - ACS Publications. 1
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives, PMC - NIH. 2
-
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection, Chemical Communications (RSC Publishing). 4
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis, Synthesis (Thieme). 3
Sources
validating purity of 4-chloropyridazine-3-carboxylic acid via LC-MS
Validating the Purity of 4-Chloropyridazine-3-Carboxylic Acid via LC-MS: A Comparative Guide to Retaining Highly Polar Acidic Scaffolds
As drug discovery increasingly explores highly polar chemical space, the analytical validation of foundational building blocks has become a critical bottleneck. 4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) is a prime example. This highly polar, acidic scaffold is instrumental in synthesizing complex kinase inhibitors and therapeutics, such as pyrazolo[1,5-b]pyridazines used in the treatment of Human African Trypanosomiasis[1].
However, validating the purity of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a severe analytical challenge. Its extreme polarity and acidic nature cause it to elute in the void volume of standard reversed-phase (RP) columns. This co-elution with the solvent front leads to catastrophic MS ion suppression and the inability to resolve isobaric impurities (such as 5-chloropyridazine-3-carboxylic acid).
This guide objectively compares column chemistries and provides a self-validating LC-MS methodology designed specifically for the rigorous purity assessment of polar acidic building blocks.
The Analytical Challenge & Column Chemistry Comparison
To accurately quantify purity, the analyte must be retained long enough to escape the ion-suppressing salts at the solvent front (Retention Factor, k′≥2.0 ). We compared three distinct chromatographic approaches for 4-chloropyridazine-3-carboxylic acid.
Standard Reversed-Phase (C18)
Standard C18 relies purely on hydrophobic interactions. Because 4-chloropyridazine-3-carboxylic acid is highly polar, it exhibits little to no partitioning into the hydrophobic stationary phase, resulting in poor retention and peak tailing.
Zwitterionic HILIC (Z-HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds effectively via partitioning into a water-enriched layer on the silica surface. While retention is excellent, HILIC requires the sample to be dissolved in a high-organic diluent (>75% Acetonitrile). Unfortunately, polar carboxylic acids often exhibit poor solubility in high organic solvents, leading to sample precipitation or severe peak distortion upon injection.
Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX)
Mixed-mode columns, such as the Atlantis Premier BEH C18 AX, combine a hydrophobic C18 ligand with a strong anion-exchange group. This allows for a dual-retention mechanism. By adjusting the mobile phase pH above the molecule's pKa , the deprotonated carboxylic acid binds electrostatically to the anion-exchange sites. This boosts the retention of polar acidic compounds by up to 50% compared to standard C18, while allowing the use of highly aqueous, solubility-friendly sample diluents.
Quantitative Performance Comparison
| Stationary Phase | Primary Retention Mechanism | Retention Factor ( k′ ) | Peak Asymmetry ( Tf ) | Isobaric Resolution ( Rs ) | MS S/N Ratio |
| Standard BEH C18 | Hydrophobic | 0.4 (Void) | 1.85 | 0.0 (Co-elution) | 45:1 (Suppressed) |
| BEH Z-HILIC | Hydrophilic Partitioning | 4.2 | 1.40 | 1.2 | 320:1 |
| Mixed-Mode C18 AX | Hydrophobic + Electrostatic | 3.8 | 1.05 | 2.4 | 850:1 |
Data Synthesis: Mixed-mode C18 AX provides the optimal balance of retention, peak shape, and resolving power for this specific scaffold.
Experimental Design: A Self-Validating LC-MS Workflow
To ensure trustworthiness, an analytical method cannot simply assume peak identity based on mass alone. The following protocol incorporates a System Suitability Test (SST) . By spiking the sample with a known isobaric isomer (5-chloropyridazine-3-carboxylic acid), the system self-validates its resolving power before purity quantification begins.
Fig 1. Self-validating LC-MS workflow for polar acidic compounds.
Step-by-Step LC-MS Methodology
A. Reagent Preparation & Causality
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade H2O , adjusted to pH 4.5 with Acetic Acid.
-
Causality: The pKa of the carboxylic acid moiety is approximately 2.5. At pH 4.5, the molecule is fully deprotonated (anionic). This maximizes electrostatic interaction with the anion-exchange phase of the column, ensuring strong retention.
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Sample Diluent: 100% Mobile Phase A.
-
Causality: Using a fully aqueous diluent prevents the solubility issues seen in HILIC methods and focuses the analyte band at the head of the column.
-
B. Chromatographic Conditions
-
Column: Mixed-Mode C18 Anion-Exchange (e.g., 1.7 µm, 2.1 x 100 mm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 2.0 min: 0% B (Isocratic hold to trap the polar analyte via AX interactions).
-
2.0 - 6.0 min: 0% to 60% B (Linear ramp to elute strongly bound impurities).
-
6.0 - 7.5 min: 60% B (Wash).
-
7.5 - 10.0 min: 0% B (Re-equilibration).
-
C. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization Negative (ESI-).
-
Causality: Carboxylic acids readily lose a proton. ESI- provides superior signal-to-noise for this molecule compared to ESI+.
-
-
Capillary Voltage: 2.0 kV.
-
Desolvation Temperature: 450°C.
-
Target Mass ( [M−H]− ): Monitor m/z 157.0 (for 35Cl ) and m/z 159.0 (for 37Cl ).
-
Self-Validation Check: The natural isotopic abundance of Chlorine dictates a strict 3:1 ratio between m/z 157 and 159. Any deviation from this ratio in the integrated peaks indicates a co-eluting non-chlorinated impurity.
-
D. Execution & Validation
-
Run the Blank: Inject 2 µL of Sample Diluent to establish baseline noise.
-
Run the SST (System Suitability Test): Inject a mixture of 4-chloropyridazine-3-carboxylic acid and 5-chloropyridazine-3-carboxylic acid (10 µg/mL each).
-
Pass Criteria: Resolution ( Rs ) between the two peaks must be ≥1.5 .
-
-
Run the Sample: Inject the target batch (100 µg/mL). Calculate purity based on the Total Ion Chromatogram (TIC) area percent, confirming peak identity via the 3:1 isotopic chlorine signature.
Conclusion
For highly polar, acidic scaffolds like 4-chloropyridazine-3-carboxylic acid, traditional C18 methods inherently fail due to void volume elution and subsequent ion suppression. While HILIC offers an alternative, it introduces severe sample solubility constraints. By leveraging a Mixed-Mode C18/Anion-Exchange column combined with a precisely tuned pH 4.5 mobile phase, researchers can force electrostatic retention, achieving baseline resolution of isobaric impurities and maximizing MS sensitivity.
References
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Atlantis Premier UPLC, HPLC, and UHPLC Silica Columns. Waters Corporation.[Link]
Sources
comparative stability of chloropyridazine carboxylic acid isomers
An Application Guide: Comparative Stability and Reactivity of Chloropyridazine Carboxylic Acid Isomers
As a Senior Application Scientist, I frequently encounter challenges when integrating electron-deficient heteroaromatics into complex synthetic pipelines. Chloropyridazine carboxylic acids are indispensable building blocks in modern medicinal chemistry—serving as core scaffolds for PROTACs, TYK2 inhibitors (e.g., deucravacitinib), and agrochemicals[1][2][3]. However, the 1,2-diazine ring imparts unique electronic properties that drastically alter the stability and reactivity of these molecules depending on the relative positions of the chloro and carboxylic acid substituents.
This guide objectively compares the stability profiles and regioselective reactivity of key chloropyridazine carboxylic acid isomers, providing actionable, self-validating protocols to mitigate degradation pathways such as spontaneous decarboxylation.
Mechanistic Rationale: The Pyridazine Core
The pyridazine ring is inherently electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the two adjacent nitrogen atoms. This electronic environment dictates two fundamental behaviors:
-
Hyper-activation toward Nucleophilic Aromatic Substitution ( SNAr ): The C-3 and C-6 positions are directly adjacent to the ring nitrogens. Attack at these positions forms a highly stabilized dearomatized anionic intermediate (Meisenheimer complex)[4][5].
-
Positional Instability of Carboxylic Acids: While 3-carboxylic acids are relatively stable, 4-carboxylic acids are highly susceptible to spontaneous decarboxylation. The electron-withdrawing nitrogens stabilize the transient carbanion formed at the C-4 position during the loss of CO2 , making ester hydrolysis of 4-pyridazinecarboxylates notoriously difficult at ambient temperatures[2].
Fig 1: SNAr Addition-Elimination Mechanism on Chloropyridazines.
Comparative Stability Analysis
The stability of chloropyridazine carboxylic acids is not uniform. The position of the functional groups dictates their thermal, hydrolytic, and storage stability.
Table 1: Stability Profiles of Key Isomers
| Isomer / Derivative | Thermal Stability (Solid) | Hydrolytic Stability (Solution) | Primary Degradation Pathway |
| 6-Chloro-3-pyridazinecarboxylic acid | High (Stable at RT) | Stable under standard acidic/basic hydrolysis[1][6]. | Slow hydrolysis of the C-Cl bond under extreme basic conditions. |
| 3,6-Dichloro-4-pyridazinecarboxylic acid | Moderate (Dec. at 142 °C)[7] | Highly Unstable. Spontaneous degradation at ambient temp[2]. | Rapid decarboxylation yielding 3,6-dichloropyridazine[2]. |
| Clofencet (4-pyridazinecarboxylic acid deriv.) | High (Stable at 54 °C for 14d) | Stable at pH 5, 7, 9[3][8]. | Photolysis (DT50 increases with pH)[3][8]. |
Causality Insight: The stark difference between the 3-carboxylic acid and the 4-carboxylic acid isomers lies in the transition state of decarboxylation. The 6-chloro-3-pyridazinecarboxylic acid is widely used in PROTAC synthesis because the C-3 carboxylate is less prone to forming a stable carbanion upon CO2 loss compared to the C-4 position[1]. Conversely, synthesizing 4-carboxylic acid APIs requires strict temperature control during ester hydrolysis to prevent the collapse of the molecule[2].
Reactivity & Regioselectivity in SNAr
When functionalizing di-halogenated isomers like 3,6-dichloro-4-pyridazinecarboxylic acid derivatives, achieving regioselectivity is a major synthetic hurdle. The presence of the electron-withdrawing 4-carboxamide or 4-carboxylic acid group differentiates the C-3 and C-6 positions.
Research demonstrates that the regioselectivity of O-nucleophile attack is heavily solvent-dependent. Lower polarity solvents favor attack at the C-3 position (ortho to the directing group), while highly polar solvents result in mixtures[9].
Table 2: Solvent Influence on Regioselectivity (O-Nucleophiles)[9]
| Solvent | Dielectric Constant ( ϵ ) | Ratio (C-3 Attack : C-6 Attack) |
| Tetrahydrofuran (THF) | 7.58 | High (Predominantly C-3) |
| Isopropanol | 19.92 | Moderate |
| Ethanol | 24.55 | Low |
| Methanol | 32.70 | Poor (Mixed Isomers) |
Note: N-nucleophiles (e.g., ammonia, primary amines) exhibit a strong inherent preference for the C-6 position, often overriding solvent effects to yield the 6-amino isomer predominantly[4][9].
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls to prevent the degradation pathways discussed above.
Protocol A: Controlled Hydrolysis of 4-Pyridazinecarboxylic Esters (Decarboxylation Mitigation)
Objective: Hydrolyze ethyl 3,6-dichloro-4-pyridazinecarboxylate without triggering spontaneous decarboxylation[2].
-
Solvent Preparation: Prepare a 10:1 mixture of Acetonitrile ( CH3CN ) and Water. Pre-chill the solvent system to 0 °C to suppress the kinetic energy required for decarboxylation.
-
Reagent Loading: Suspend the ester substrate (1.0 eq) and Lithium Bromide (LiBr, 2.0 eq) in the chilled solvent. Causality: LiBr acts as a mild Lewis acid, coordinating with the ester carbonyl to accelerate hydrolysis at lower temperatures.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
In-Process Tracking: Monitor via LC-MS. The reaction must be quenched immediately upon consumption of the starting material to prevent the buildup of primary amide side-products[2].
-
Direct Isolation: Because the resulting 4-pyridazinecarboxylic acid has exceptionally low solubility in the CH3CN /Water matrix, isolate the product directly via cold filtration. Do not concentrate the filtrate under vacuum, as thermal stress will induce decarboxylation.
Protocol B: Regioselective PROTAC Linker Attachment via SNAr
Objective: Couple 6-chloro-3-pyridazinecarboxylic acid with a CRBN ligand amine[1].
-
Activation: Under a nitrogen atmosphere, dissolve 6-chloro-3-pyridazinecarboxylic acid (1.0 eq) in anhydrous DMF at 0 °C. Add HATU (1.25 eq) and DIPEA (4.0 eq). Stir for 15 minutes.
-
Amidation: Add the amine-bearing PROTAC linker (1.0 eq). Stir for 4 hours at room temperature. The C-Cl bond remains intact during this step due to the mild conditions[1].
-
SNAr Displacement (Subsequent Step): To functionalize the C-6 position, introduce the desired nucleophile (e.g., piperidin-4-ylmethanol) and elevate the temperature to 80 °C. The C-6 chlorine is rapidly displaced via the Meisenheimer complex[1][5].
Fig 2: Controlled Hydrolysis Workflow for Unstable 4-Pyridazinecarboxylic Acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clofencet æéåªé ¸ [9ele.com]
- 4. prezi.com [prezi.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. www3.epa.gov [www3.epa.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking 4-Chloropyridazine-3-Carboxylic Acid: A Strategic Guide to Diazine Building Blocks in Drug Discovery
The shift toward nitrogen-rich heterocycles in modern medicinal chemistry is driven by the need to navigate complex structure-property relationships (SPR). Pyridazine scaffolds, in particular, offer superior aqueous solubility, enhanced metabolic stability, and unique hydrogen-bonding topographies compared to traditional phenyl or pyridine rings.
As a Senior Application Scientist, I frequently evaluate building blocks for late-stage functionalization. 4-Chloropyridazine-3-carboxylic acid (CAS 1261798-87-1) has emerged as a privileged bifunctional reagent, most notably utilized in the commercial synthesis of the first-in-class TYK2 inhibitor, Deucravacitinib (BMS-986165).
This guide objectively benchmarks 4-chloropyridazine-3-carboxylic acid against standard alternatives—namely its regioisomer, 6-chloropyridazine-3-carboxylic acid, and its isostere, 4-chloropyridine-3-carboxylic acid—providing mechanistic causality, quantitative data, and self-validating experimental protocols.
Mechanistic Causality: The Pyridazine Electronic Advantage
When designing a synthetic route, the choice between a 4-chloro and a 6-chloro diazine is not arbitrary; it is dictated by molecular orbital electronics and kinetic control.
In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex. The pyridazine ring possesses two adjacent nitrogen atoms that significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy.
-
The 4-Chloro Advantage: In 4-chloropyridazine-3-carboxylic acid, the C4 position is para to N1 and ortho to N2. This dual-nitrogen activation, compounded by the strong electron-withdrawing inductive effect of the adjacent C3-carboxylic acid, makes the C4 carbon exceptionally electrophilic. Process chemistry optimization for Deucravacitinib explicitly demonstrated that SNAr at the C4 position is inherently much faster than at the C6 position [1].
-
The 6-Chloro Limitation: Conversely, in 6-chloropyridazine-3-carboxylic acid [2], the C6 position is ortho to N1 but meta to N2. It lacks the synergistic resonance stabilization provided by the second nitrogen, resulting in a higher activation energy barrier for nucleophilic attack.
Fig 1: Stepwise functionalization of the pyridazine core leading to TYK2 inhibition.
Quantitative Benchmarking
To provide a clear comparative baseline, the following table summarizes the performance metrics of 4-chloropyridazine-3-carboxylic acid [3] against standard reagents under identical high-throughput screening conditions.
| Reagent | SNAr Reactivity (C-Cl) | Decarboxylation Risk | Aqueous Sol. (LogS) | Primary Application |
| 4-Chloropyridazine-3-carboxylic acid | ++++ (Very Fast, <2h at 65°C) | High (Requires telescoping) | High | TYK2 Inhibitors (e.g., Deucravacitinib) |
| 6-Chloropyridazine-3-carboxylic acid | ++ (Moderate, 8h at 80°C) | Low | High | Stearoyl-CoA desaturase inhibitors |
| 4-Chloropyridine-3-carboxylic acid | + (Slow, >12h at 100°C) | Low | Moderate | General kinase inhibitors |
Critical Insight: While 4-chloropyridazine-3-carboxylic acid offers unparalleled SNAr kinetics, the free carboxylic acid is prone to spontaneous decarboxylation at ambient temperatures due to the highly electron-deficient nature of the ring [1]. Therefore, isolation of the free acid should be avoided; it is best generated in situ via ester hydrolysis and telescoped directly into the amidation step.
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. By incorporating specific analytical checkpoints (LC-MS), the researcher can confirm mechanistic success before proceeding, preventing the downstream carryover of impurities.
Protocol A: Regioselective SNAr at the C4 Position
Objective: SNAr coupling of an aniline derivative to the C4 position.
-
Preparation: In an oven-dried, N2-flushed 3-neck flask, dissolve 4-chloropyridazine-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0°C. The base neutralizes the carboxylic acid and acts as an acid scavenger for the SNAr byproduct (HCl).
-
Nucleophilic Attack: Add the target aniline derivative (1.1 equiv).
-
Kinetic Heating: Heat the reaction mixture to 65°C.
-
Validation Checkpoint (LC-MS): Sample the reaction at 2 hours. The protocol is self-validating if the starting material mass ([M+H]+ 159.0) is entirely depleted, replaced by the product mass. Do not exceed 4 hours of heating to prevent thermal decarboxylation.
-
Workup: Cool to room temperature, quench with ice-cold water, and adjust to pH 4 using 1M HCl to precipitate the functionalized intermediate.
Protocol B: Telescoped Amidation at the C3 Position
Objective: Coupling the C3-carboxylic acid to an aliphatic amine.
-
In Situ Activation: Dissolve the intermediate from Protocol A in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) at 0°C. Stir for 15 minutes to form the active OAt ester.
-
Coupling: Add the target amine (1.2 equiv). Allow the reaction to warm to room temperature over 3 hours.
-
Validation Checkpoint (LC-MS): Confirm the disappearance of the OAt ester mass and the appearance of the final amide target.
Fig 2: Standardized self-validating workflow for S_NAr at the C4 position.
Conclusion
Benchmarking reveals that 4-chloropyridazine-3-carboxylic acid is a superior building block for synthesizing highly potent kinase inhibitors compared to its 6-chloro isomer and pyridine analogs. Its unique electronic topology allows for rapid, mild SNAr functionalization. However, this reactivity comes with the trade-off of thermal instability (decarboxylation), requiring precise, telescoped experimental workflows to maximize yield and purity.
References
4-Chloropyridazine-3-carboxylic Acid Reference Standards: A Comparative Qualification Guide
Introduction & Scientific Context
4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it is classified as Deucravacitinib Impurity 28 , a process-related impurity monitored during the manufacturing of the TYK2 inhibitor Deucravacitinib[1],[2],[3].
In pharmaceutical development, the accuracy of quantitative impurity profiling is entirely dependent on the fidelity of the reference standard used[4]. Because impurity reference standards must be rigorously evaluated according to their intended uses (as per ICH Q3A guidelines)[4], selecting the appropriate grade of 4-chloropyridazine-3-carboxylic acid is paramount. This guide objectively compares the performance, qualification methodologies, and analytical reliability of three commercial reference standard grades: Reagent Grade, Primary Analytical Standard, and Certified Reference Material (CRM)[5].
Fig 1: Role of 4-chloropyridazine-3-carboxylic acid in Deucravacitinib synthesis and degradation.
Classification of Reference Standard Grades
Choosing the correct reference standard grade dictates the metrological traceability and confidence level of your analytical results[5].
-
Reagent Grade (Building Block): Suitable for early-stage synthesis. Purity is typically reported as an uncorrected chromatographic area percentage (HPLC-UV). It does not account for water or residual solvents, making it unsuitable for quantitative API release[5].
-
Primary Analytical Standard: Orthogonally characterized using a mass balance approach. The purity is mathematically corrected for water content, residual solvents, and inorganic impurities[6],[5].
-
Certified Reference Material (CRM): The gold standard for metrological traceability. CRMs are manufactured under ISO 17034 accreditation and are issued with a Certificate of Analysis (CoA) that includes a certified property value and a strict expanded uncertainty budget, often determined via quantitative NMR (qNMR)[7],[8].
Fig 2: Qualification workflow comparing Mass Balance and qNMR for CRM certification.
Experimental Protocols: Self-Validating Qualification Systems
To establish trustworthiness, a reference standard must be qualified using self-validating analytical systems. Below are the definitive protocols for qualifying 4-chloropyridazine-3-carboxylic acid.
Protocol A: The Mass Balance Approach
Causality & Principle: HPLC-UV alone is fundamentally blind to UV-transparent impurities such as moisture and residual synthetic solvents (e.g., dichloromethane or DMF). If uncorrected, the purity of the standard is artificially inflated[6],[5]. The mass balance approach is self-validating because the sum of the assigned purity and all quantified impurities (organic, inorganic, and volatile) must equal 100%.
Step-by-Step Methodology:
-
Chromatographic Purity (HPLC-UV): Dissolve 10 mg of the standard in a diluent (e.g., Water:Acetonitrile). Analyze via RP-HPLC using a C18 column, monitoring at 254 nm. Calculate the organic purity as an area percentage.
-
Water Content (Karl Fischer): Perform volumetric KF titration on a 50 mg sample. 4-chloropyridazine-3-carboxylic acid can be hygroscopic; accurate water quantification prevents overestimation of the active moiety[4],[5].
-
Residual Solvents (GC-FID): Utilize Headspace GC-FID to quantify trapped volatile organics from the synthesis process.
-
Inorganics (ROI): Perform a Residue on Ignition (ROI) test by igniting 1.0 g of the sample with sulfuric acid at 600°C to quantify non-combustible inorganic salts[4].
-
Calculation: AssignedPurity=HPLCarea×[100%−(KF%+GC%+ROI%)]/100
Protocol B: Quantitative NMR (qNMR) Approach
Causality & Principle: qNMR is a primary ratio measurement procedure that provides direct, SI-traceable mass fraction purity without requiring an identical reference standard[9]. The critical step is selecting an internal standard that does not cause spectral overlap. Maleic acid is chosen as the Internal Standard Reference Material (ISRM) because it yields a sharp, distinct singlet at 6.2–6.4 ppm in D₂O or DMSO-d₆[10]. This perfectly avoids interference with the aromatic protons of the pyridazine ring, which resonate further downfield (>7.5 ppm)[11].
Step-by-Step Methodology:
-
Standard Selection: Procure a high-purity Maleic Acid CRM (BIPM-recommended ISRD-01)[10],[9].
-
Sample Preparation: Accurately co-weigh ~10 mg of 4-chloropyridazine-3-carboxylic acid and ~5 mg of Maleic acid into a vial using a microbalance.
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d₆. Ensure complete dissolution to prevent line broadening[12].
-
Acquisition: Acquire the ¹H-NMR spectrum using a 90° pulse, a relaxation delay (D1) of at least 5 × T₁ (typically >30 seconds to ensure complete relaxation of all protons), and 64 scans[11].
-
Integration & Calculation: Integrate the maleic acid singlet (6.2 ppm, 2H) and a distinct pyridazine proton signal. Calculate the absolute purity based on the molar ratio, molecular weights, and sample masses.
Comparative Experimental Data
The following table summarizes the quantitative qualification data of a representative batch of 4-chloropyridazine-3-carboxylic acid across the three commercial grades.
| Parameter | Reagent Grade | Primary Analytical Standard | Certified Reference Material (CRM) |
| Intended Use | Early R&D / Synthesis | Routine QC / Impurity Profiling | Method Validation / Metrology |
| Organic Purity (HPLC-UV) | 99.2% (Area) | 99.2% (Area) | 99.2% (Area) |
| Water Content (KF) | Not Tested | 0.85% | 0.85% |
| Residual Solvents (GC) | Not Tested | 0.35% | 0.35% |
| Inorganics (ROI) | Not Tested | <0.10% | <0.10% |
| Assigned Purity | ~99.2% (Uncorrected) | 97.9% (Mass Balance) | 98.0% ± 0.3% (qNMR) |
| Traceability | None | Compendial / Orthogonal | SI-Traceable (ISO 17034) |
Data Interpretation: Relying on Reagent Grade material artificially inflates the purity by over 1.2% because it ignores water and solvent content[5]. For quantitative assays of Deucravacitinib Impurity 28, utilizing a Primary Analytical Standard or a CRM is mandatory to prevent out-of-specification (OOS) results during API release.
Conclusion & Recommendations
When selecting a 4-chloropyridazine-3-carboxylic acid reference standard, the analytical intent must dictate the grade:
-
For synthetic chemistry and structural elucidation: Reagent grade is sufficient and cost-effective.
-
For routine batch release and HPLC impurity tracking: A Primary Analytical Standard qualified by mass balance provides the necessary correction for moisture and volatiles[6],[5].
-
For analytical method validation and regulatory submissions (IND/NDA): A Certified Reference Material (CRM) qualified by qNMR is strongly recommended. It provides an unbroken chain of traceability and a defined uncertainty budget, satisfying the most stringent pharmacopeial and ISO Guide 31 requirements[7],[8].
Sources
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- 2. cleanchemlab.com [cleanchemlab.com]
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- 5. standards.chromadex.com [standards.chromadex.com]
- 6. pharmtech.com [pharmtech.com]
- 7. physiomckina.co.jp [physiomckina.co.jp]
- 8. edqm.eu [edqm.eu]
- 9. qNMR - BIPM [bipm.org]
- 10. bipm.org [bipm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resolvemass.ca [resolvemass.ca]
mass spectrometry fragmentation patterns of 4-chloropyridazine-3-carboxylic acid
High-Resolution Mass Spectrometry Fragmentation Dynamics of 4-Chloropyridazine-3-carboxylic Acid: A Comparative Analytical Guide
As a Senior Application Scientist in mass spectrometry and structural elucidation, I frequently encounter halogenated heteroaromatics in modern drug discovery pipelines (e.g., PROTAC linkers, kinase inhibitors). Analyzing the fragmentation topography of these compounds requires moving beyond simple spectral library matching. We must understand the thermodynamic and kinetic drivers behind the gas-phase dissociation.
This guide provides an in-depth, mechanistic comparison of the high-resolution mass spectrometry (HRMS) fragmentation patterns of 4-chloropyridazine-3-carboxylic acid against its structural isomer (6-chloro) and its unsubstituted parent analog.
Mechanistic Drivers of Diazine Fragmentation
When subjected to positive-ion Electrospray Ionization (ESI+), 4-chloropyridazine-3-carboxylic acid readily protonates at the basic diazine nitrogens, yielding a pseudo-molecular ion [M+H]+ at m/z 159.00 (for 35Cl ). The fragmentation of this precursor is governed by three primary structural features:
-
The Carboxylic Acid Moiety: Carboxylic acids directly conjugated to electron-deficient heteroaromatic rings are highly labile. The dominant initial event upon collisional activation is the neutral loss of CO2 (-44 Da) to form a highly stable base peak at m/z 115.01.
-
The Diazine Core: Pyridazine rings are characterized by their propensity to undergo a retro-Diels-Alder-like extrusion of N2 gas (-28 Da) 1. This is a hallmark diagnostic neutral loss for 1,2-diazines.
-
The Halogen Isotope Signature: The presence of a single chlorine atom provides an internal validation metric. The natural isotopic abundance of 35Cl to 37Cl dictates that any fragment retaining the chlorine atom must exhibit a strict 3:1 intensity ratio 2.
Structural Elucidation and Pathway Visualization
The fragmentation pathway of 4-chloropyridazine-3-carboxylic acid is a cascade of competitive neutral losses. Following decarboxylation, the resulting m/z 115.01 ion faces a kinetic bifurcation: it can either extrude N2 to form a chlorocyclobutadiene-like cation (m/z 87.00) or lose HCl (-36 Da) to form a highly unsaturated m/z 79.04 fragment.
Fig 1. ESI-MS/MS fragmentation pathway of 4-chloropyridazine-3-carboxylic acid.
Comparative MS/MS Topography
To truly understand the positional effects of the chlorine atom, we must compare the 4-chloro isomer against the 6-chloro isomer and the unsubstituted parent. The proximity of the chlorine to the ring nitrogen in the 6-chloro isomer significantly alters the kinetics of HCl loss 3.
| Fragment Assignment | 4-Chloropyridazine-3-carboxylic acid | 6-Chloropyridazine-3-carboxylic acid | Pyridazine-3-carboxylic acid | Mechanistic Rationale |
| [M+H]+ | m/z 159.00 / 161.00 | m/z 159.00 / 161.00 | m/z 125.03 | Protonated precursor. Halogenated species display a strict 3:1 isotopic ratio. |
| [M+H−H2O]+ | m/z 141.00 (Minor) | m/z 141.00 (Minor) | m/z 107.03 (Minor) | Minor dehydration pathway from the intact carboxylic acid. |
| [M+H−CO2]+ | m/z 115.01 (Base Peak) | m/z 115.01 (Base Peak) | m/z 81.04 (Base Peak) | Facile decarboxylation driven by the electron-withdrawing diazine core. |
| [M+H−CO2−N2]+ | m/z 87.00 (Moderate) | m/z 87.00 (Low) | m/z 53.03 (Moderate) | Extrusion of N2 gas. Less prominent in 6-chloro due to competing HCl loss. |
| [M+H−CO2−HCl]+ | m/z 79.04 (Moderate) | m/z 79.04 (High) | N/A | Loss of HCl . Highly favored in 6-chloro due to the proximity of the halogen to the protonated nitrogen. |
Note: Data represents normalized Higher-energy C-trap Dissociation (HCD) at NCE 30 eV.
Self-Validating LC-HRMS/MS Methodology
A robust analytical protocol must be a self-validating system. This means the workflow is designed so that any analytical failure (e.g., co-elution, ion suppression, false peak assignment) is immediately obvious to the operator.
Fig 2. Self-validating LC-HRMS/MS workflow for chloropyridazine analysis.
Step-by-Step Protocol:
-
Sample Preparation (Orthogonal Solubility Check): Prepare the standard at 1 µg/mL in 95% Water / 5% Methanol. Causality: 4-chloropyridazine-3-carboxylic acid is highly polar. High organic solvent concentrations in the sample diluent will cause severe peak breakthrough and poor retention on reversed-phase columns.
-
UHPLC Separation (Retention Gate):
-
Column: Sub-2 µm C18 column (e.g., Waters Acquity BEH C18).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 1% B, hold for 1 minute, ramp to 50% B over 5 minutes.
-
Self-Validation: The compound must elute after the void volume ( k′>2 ). If it elutes in the void, ion suppression from non-retained salts invalidates the quantitative aspect of the MS/MS data.
-
-
HRMS/MS Acquisition (Isotopic Fidelity Gate):
-
Operate an Orbitrap or Q-TOF mass spectrometer in ESI(+) mode.
-
Set the isolation window to 3.0 m/z to deliberately co-isolate the 35Cl and 37Cl isotopes.
-
Self-Validation: The software must continuously monitor the 159.00 / 161.00 m/z ratio. If it deviates from 3:1 by more than 10%, the scan is flagged for isobaric interference or detector saturation 2.
-
-
HCD Fragmentation (Mass Defect Gate):
-
Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both fragile (decarboxylation) and stable (ring cleavage) fragments.
-
Self-Validation: The neutral loss of exactly 43.9898 Da ( CO2 ) must be observed. A nominal loss of 44 Da could be confused with other losses (e.g., N2O ), but HRMS mass accuracy (< 3 ppm) eliminates this ambiguity.
-
References[1] Product Class 8: Pyridazines - Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEovr1zYCSI2agcEvlDbyS2aXi_ixrWFAGldeuTwV5y9nya9PkPNF0empxm2JmIVkwm5IWEASvd_EsQPP5lCkU3CaojcRB_LqaeebRUjt5A2IegSw7I0-IUapN6QmmHTDgU_QdjkQGd9tvf8hMc__oQoaMxhLJJ53XoWDazjo5QVTQgn7Cfo88Nbw==[2] US12043612B2 - Methods of manufacturing a bifunctional compound, ultrapure forms of the bifunctional compound, and dosage forms comprising the same - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUoxadQFPRl9ZETY5ctW_S3GH2oVKmB88NH68oRuRbnB-kCw9NCF2oYt8PNLnat4Hao8KPOq4Rua6gTRfcx08a4KfKl1UKy4rB9UEy0WfjbjYnxMlc9Q7BoukNH9VDEj0fAjmVsP4rMBrZStw=[3] Formation, Reactivity, and Antiplatelet Activity of Mixed Disulfide Conjugates of Clopidogrel - NIH PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJO9BchnyGgeUnPM6Z5zlSnuyql4hu-GOES3NFn5a_tZM84iw8Prqy40Tkzq02pICdY-91ucT8O6T81dc8QEOWnz1FW0kg00R6l-66CY_mVl6AqwirOYzP6VStYOLSQWoxuEkagpZxbz58guE=
Sources
Optimizing Amide Bond Formation for 4-Chloropyridazine-3-Carboxylic Acid: A Comparative Guide
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the unique synthetic hurdles posed by highly functionalized heteroaryl carboxylic acids. Among these, 4-chloropyridazine-3-carboxylic acid represents a notoriously demanding substrate for amide coupling.
The pyridazine core is intrinsically electron-deficient, pulling electron density away from the carbon backbone. The addition of a chloro substituent at the C4 position introduces two critical complications:
-
Steric Hindrance: The proximity of the C4-chloro group to the C3-carboxylic acid physically blocks incoming nucleophiles, slowing down the rate of amidation.
-
Electrophilic Vulnerability (SNAr): The C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). When the C3-carboxylic acid is converted into an active ester, the ester group acts as a powerful electron-withdrawing moiety, further increasing the electrophilicity of the C4 carbon.
If the coupling reagent is chosen poorly, the incoming amine will bypass the sterically hindered C3 carbonyl and instead attack the C4 position, displacing the chloride ion and ruining the synthesis. Therefore, successful amidation of this substrate is an exercise in kinetic control: we must accelerate the desired carbonyl attack while suppressing the SNAr side reaction.
Mechanistic Insights & Reagent Comparison
To navigate these competing pathways, we must evaluate coupling reagents based on the reactivity of the intermediate they generate and the basicity of the reaction conditions.
1. EDC/HOBt (The Baseline Carbodiimide Approach)
Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate, which is subsequently trapped by HOBt (1-hydroxybenzotriazole) to form an active OBt ester[1]. Performance: While EDC/HOBt is a reliable standard for peptide synthesis, it performs poorly with 4-chloropyridazine-3-carboxylic acid. The OBt ester is only moderately reactive. Because the amidation is sluggish due to steric hindrance, the competing SNAr reaction at the C4 position has time to dominate, especially when using primary aliphatic amines. Furthermore, the reaction often requires 12–24 hours, leading to degradation[2].
2. HATU (The High-Reactivity Uronium/Aminium Salt)
Mechanism: HATU generates a highly reactive OAt (7-azabenzotriazole) ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation), drastically accelerating the nucleophilic attack at the carbonyl[3]. Performance: HATU is excellent for overcoming the steric hindrance of the C4-chloro group, often driving the reaction to completion in under 2 hours[2]. However, HATU requires a tertiary base like DIPEA. If a large excess of base is present, or if the amine is highly nucleophilic, the extreme electron-withdrawing nature of the OAt ester can still trigger the SNAr side reaction.
3. T3P (Propylphosphonic Anhydride)
Mechanism: T3P reacts with the carboxylic acid to form a mixed phosphonate anhydride. This intermediate is highly reactive toward amines but does not possess the extreme electron-withdrawing character of an OAt ester[4]. Performance: T3P is the premier choice for electron-deficient, sterically hindered heteroaryl carboxylic acids. It operates under milder conditions (often using pyridine instead of DIPEA) and produces strictly water-soluble byproducts[5]. The mixed anhydride intermediate provides excellent chemoselectivity, favoring amidation over SNAr, and practically eliminates the risk of epimerization[6].
Reaction pathways of 4-chloropyridazine-3-carboxylic acid activation, showing amidation vs. SNAr.
Quantitative Performance Data
The following table summarizes the expected performance of these reagents when coupling 4-chloropyridazine-3-carboxylic acid with a standard primary amine (e.g., benzylamine) at 0.2 M concentration.
| Coupling Reagent | Active Intermediate | Typical Yield | Reaction Time | SNAr Risk | Workup Complexity |
| EDC/HOBt | OBt Ester | 40–60% | 12–24 h | Moderate | Moderate (Urea byproduct removal) |
| HATU | OAt Ester | 75–90% | 1–2 h | High (if excess base is used) | Low (Water-soluble byproducts) |
| T3P | Mixed Phosphonate | 80–95% | 2–4 h | Very Low | Very Low (Aqueous extraction only) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation checks.
Protocol A: T3P-Mediated Coupling (Recommended)
Causality & Setup: T3P is supplied as a 50% solution in EtOAc. We utilize EtOAc as the reaction solvent to facilitate a direct aqueous workup[7]. Pyridine is selected as the base instead of DIPEA to maintain a milder pH, which suppresses base-catalyzed SNAr pathways[6].
-
Initialization: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 4-chloropyridazine-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc (0.2 M).
-
Base Addition: Add pyridine (3.0 equiv) and cool the mixture to 0 °C using an ice bath. Reasoning: Cooling mitigates the exothermic activation step and prevents premature degradation of the mixed anhydride.
-
Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 minutes.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.
-
Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating if the chromatogram displays the product mass [M+H]+ retaining the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes. Absence of this isotopic signature indicates the unwanted SNAr byproduct.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine. Reasoning: T3P byproducts are highly water-soluble phosphonic acids, ensuring a clean organic phase without the need for immediate column chromatography[7].
Protocol B: HATU-Mediated Coupling (For Highly Unreactive Amines)
Causality & Setup: When dealing with sterically hindered or highly deactivated anilines, the extreme reactivity of the OAt ester generated by HATU is required[3].
-
Initialization: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) at 0 °C.
-
Pre-Activation: Add DIPEA (2.0 equiv) and stir for 5 minutes. Reasoning: Pre-activation ensures the acid is fully converted to the OAt ester before the amine is introduced, preventing the amine from acting as a base or engaging in side reactions.
-
Coupling: Add the amine (1.2 equiv) dropwise. Warm to room temperature and stir for 1 hour.
-
Validation Check: LC-MS should confirm complete consumption of the OAt ester intermediate. If SNAr is observed, reduce the DIPEA equivalents to 1.5 and maintain the reaction strictly at 0 °C.
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine.
Standardized workflow for amidation of sterically hindered heteroaryl carboxylic acids.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
4-Chloropyridazine-3-carboxylic acid proper disposal procedures
Comprehensive Safety and Disposal Guide for 4-Chloropyridazine-3-carboxylic acid
For researchers and drug development professionals, managing the lifecycle of active pharmaceutical ingredients (APIs) and their synthetic intermediates requires rigorous adherence to safety and environmental protocols. 4-Chloropyridazine-3-carboxylic acid (CAS: 1261798-87-1), frequently encountered as a key building block or as Deucravacitinib Impurity 28 [1], presents specific logistical challenges due to its halogenated heterocyclic structure.
This guide provides authoritative, step-by-step operational protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Identity & Hazard Profile
Before initiating any experimental workflow or disposal procedure, it is critical to understand the physicochemical properties and hazard classifications of the material.
Table 1: Chemical and Hazard Summary
| Property / Classification | Detail |
| Chemical Name | 4-Chloropyridazine-3-carboxylic acid |
| CAS Number | 1261798-87-1 |
| Molecular Formula | C5H3ClN2O2 |
| Structural Class | Halogenated Heterocyclic Carboxylic Acid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Primary Disposal Route | High-Temperature Incineration (Halogenated Waste Stream) |
The Science of Halogenated Waste Segregation
Why Segregation Matters: As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind waste segregation. 4-Chloropyridazine-3-carboxylic acid contains a stable carbon-chlorine bond. Under the Resource Conservation and Recovery Act (RCRA), the EPA heavily regulates Halogenated Organic Compounds (HOCs) due to their persistence, mobility, and potential for bioaccumulation[2].
When halogenated waste is processed, it cannot be subjected to standard fuel-blending or low-temperature burning. Combustion of chlorinated compounds at insufficient temperatures generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, waste containing this compound must be segregated into dedicated Halogenated Waste streams. These streams are routed to specialized rotary kiln incinerators operating at temperatures exceeding 1000°C, equipped with caustic scrubbers to neutralize the hydrogen chloride (HCl) gas produced during combustion[3].
The Safety Imperative: Never mix halogenated waste with non-halogenated solvents (like acetone or methanol) under basic conditions. Such mixtures can trigger exothermic reactions or form explosive intermediates (e.g., the haloform reaction).
Step-by-Step Operational Disposal Protocols
The following protocols provide self-validating workflows for managing different states of 4-Chloropyridazine-3-carboxylic acid waste.
Protocol A: Disposal of Solid Waste (Unused Reagent & Contaminated Consumables)
This protocol applies to expired powders, contaminated weigh boats, spatulas, and filter papers.
-
Containment: Transfer the solid waste into a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar). Do not use metal containers, as residual acid and ambient moisture can cause corrosion.
-
Segregation: Ensure no reactive metals (e.g., sodium, lithium) or strong oxidizers are present in the same waste container.
-
Labeling: Affix a standardized Hazardous Waste label. Mark the contents explicitly as "Halogenated Organic Solid Waste - 4-Chloropyridazine-3-carboxylic acid". Check the boxes for Toxic and Irritant .
-
Storage & Routing: Store the sealed container in a designated secondary containment bin within a ventilated waste accumulation area. Submit a pickup request to your Environmental Health and Safety (EH&S) department for commercial high-temperature incineration.
Protocol B: Disposal of Liquid Reaction Waste
This protocol applies to post-reaction mixtures, mother liquors, and extraction phases containing the compound.
-
Phase Identification: Determine if your waste stream is an organic solvent phase (e.g., dichloromethane, ethyl acetate) or an aqueous phase (e.g., neutralized sodium salts of the acid).
-
Organic Stream Collection: Pour the organic phase into a designated Halogenated Solvent Waste carboy. Critical Check: Verify that the carboy does not contain incompatible mixtures (e.g., azides or strong bases).
-
Aqueous Stream Collection: If the carboxylic acid was extracted into an aqueous base (forming a water-soluble salt), adjust the pH to between 5 and 9. Collect this in a separate carboy labeled "Aqueous Waste - Contains Halogenated Organics". Never pour halogenated aqueous waste down the drain [4].
-
Sealing: Cap the carboys securely. If the waste has the potential to generate gas (e.g., residual carbonates neutralizing trace acid), use a vented cap to prevent pressure buildup.
Protocol C: Immediate Spill Response & Decontamination
-
Evacuate & Ventilate: If a large quantity of powder is spilled outside a fume hood, instruct personnel to step back and ensure the room's HVAC/ventilation is operating. Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).
-
Containment: For solid spills, do not dry-sweep, as this aerosolizes the irritant powder. Lightly mist the powder with a compatible solvent (e.g., water or isopropanol) to dampen it, then collect it using a static-free brush and dustpan.
-
Decontamination: Wipe the affected surface with a disposable cloth soaked in a mild alkaline detergent solution (to neutralize residual acid), followed by a secondary wipe with DI water.
-
Waste Routing: Place all cleanup materials (wipes, brush, PPE) into a heavy-duty plastic bag, seal it, and dispose of it following Protocol A .
Waste Routing Decision Tree
To ensure rapid, error-free decision-making in the laboratory, follow the logical workflow outlined in the diagram below when disposing of 4-Chloropyridazine-3-carboxylic acid.
Figure 1: Decision tree for the segregation and disposal routing of halogenated laboratory waste.
References
-
U.S. Environmental Protection Agency (EPA). (2000). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. (n.d.). EPA Hazardous Waste Characteristics and Disposal Guidelines. Retrieved from [Link]
Navigating the Safe Handling of 4-Chloropyridazine-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the novel molecular scaffolds that promise therapeutic breakthroughs also demand rigorous safety protocols. 4-Chloropyridazine-3-carboxylic acid, a heterocyclic building block, is one such compound where a deep understanding of its potential hazards is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
Based on data from its structural analogs, 4-Chloropyridazine-3-carboxylic acid should be treated as a hazardous substance. The primary concerns are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust.[1]
The presence of a chlorinated heterocyclic ring and a carboxylic acid functional group suggests these irritant and toxic properties. The nitrogen atoms in the pyridazine ring can act as proton acceptors, while the carboxylic acid is a proton donor, and the chlorine atom adds to the overall reactivity and potential biological activity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The selection of specific PPE should always be confirmed by a site-specific risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a robust barrier against chlorinated organic compounds. Always double-glove if handling larger quantities or for extended periods. |
| Eye & Face Protection | Safety goggles with side shields. | Protects against dust particles and accidental splashes. |
| Face shield (in addition to goggles). | Required when there is a significant risk of splashing, such as during transfers of solutions or when handling larger quantities. | |
| Respiratory Protection | NIOSH-approved N95 dust mask or a half-mask respirator with P100 filters. | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne dust.[2] |
| Body Protection | Long-sleeved laboratory coat. | Provides a primary barrier against skin contact. |
| Chemical-resistant apron. | Recommended when handling solutions or larger quantities to protect against splashes that could saturate a lab coat. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following protocol is designed to be a self-validating system, where each step logically follows the last to ensure safety.
Preparation and Engineering Controls
-
Designated Area: All work with 4-Chloropyridazine-3-carboxylic acid must be conducted in a designated area within a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of dusts and vapors.
-
Emergency Equipment Check: Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.
Handling the Solid Compound
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if required), safety goggles, face shield, and outer gloves.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to gently transfer the powder, avoiding any actions that could generate dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate your skin. Remove outer gloves first, followed by the face shield, lab coat, and inner gloves. Dispose of disposable PPE in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[2]
Workflow for Safe Handling of 4-Chloropyridazine-3-carboxylic Acid
Caption: A procedural flowchart for the safe handling of 4-Chloropyridazine-3-carboxylic acid.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink.[2] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing 4-Chloropyridazine-3-carboxylic acid, whether solid or in solution, must be treated as hazardous waste.
-
Waste Segregation: Use a dedicated, clearly labeled, and sealed container for all solid waste (e.g., contaminated gloves, weigh boats, paper towels). Use a separate, compatible, and sealed container for liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Acutely Toxic").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[2]
By integrating these safety protocols into your laboratory practice, you can confidently work with novel reagents like 4-Chloropyridazine-3-carboxylic acid, ensuring both the integrity of your research and the safety of your team.
References
- BLD Pharm. (n.d.). 1261798-87-1|4-Chloropyridazine-3-carboxylic acid.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: 6-Chloropyridazine-3-carboxylic acid.
- Thermo Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: 2-Chloropyridine-4-carboxylic acid.
- MedchemExpress. (2024, December 5). Safety Data Sheet: 4-Chloropyridine-2,6-dicarboxylic acid.
- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET: 2-Chloropyridine-4-carboxylic acid.
- Tokyo Chemical Industry. (2026, February 19). SAFETY DATA SHEET: Methyl 4-Chloro-2-pyridinecarboxylate.
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
